N-(4-methylphenyl)-2-butanesulfonamide
Descripción
Propiedades
IUPAC Name |
N-(4-methylphenyl)butane-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-4-10(3)15(13,14)12-11-7-5-9(2)6-8-11/h5-8,10,12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBWALPMRXLKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)S(=O)(=O)NC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
N-(4-methylphenyl)-2-butanesulfonamide chemical structure and physical properties
An In-Depth Technical Guide to N-(4-methylphenyl)-2-butanesulfonamide: Structure, Properties, and Synthesis
Introduction
N-(4-methylphenyl)-2-butanesulfonamide is an organic compound belonging to the sulfonamide class. The sulfonamide functional group is a cornerstone in medicinal chemistry and material science, exhibiting a wide array of biological activities and chemical properties.[1][2] This guide provides a comprehensive overview of the chemical structure, predicted physical properties, a detailed synthetic protocol, and potential applications of N-(4-methylphenyl)-2-butanesulfonamide, designed for researchers and professionals in drug development and chemical synthesis.
Chemical Structure and Properties
The chemical structure of N-(4-methylphenyl)-2-butanesulfonamide consists of a 2-butanesulfonyl group attached to the nitrogen atom of a p-toluidine (4-methylaniline) moiety. The structure is characterized by the presence of an aromatic ring, a sulfonamide linkage, and an aliphatic chain.
Molecular Formula: C₁₁H₁₇NO₂S
Molecular Weight: 227.33 g/mol
Structure:
Predicted Physical Properties
Due to the limited availability of experimental data for this specific compound, the following physical properties are estimated based on its chemical structure and data from analogous compounds.
| Property | Predicted Value |
| Melting Point | Solid at room temperature, likely in the range of 80-120 °C |
| Boiling Point | > 300 °C (decomposes) |
| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and dichloromethane. |
| pKa | The N-H proton is weakly acidic, with an estimated pKa in the range of 9-11. |
| LogP | Estimated to be in the range of 2-3, indicating moderate lipophilicity. |
Synthesis of N-(4-methylphenyl)-2-butanesulfonamide
The synthesis of N-(4-methylphenyl)-2-butanesulfonamide can be achieved through the reaction of 2-butanesulfonyl chloride with p-toluidine. This is a standard method for the formation of sulfonamides.[2]
Experimental Protocol
Materials:
-
2-Butanesulfonyl chloride
-
p-Toluidine (4-methylaniline)
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve p-toluidine (1.0 equivalent) in anhydrous dichloromethane.
-
Addition of Base: Add pyridine or triethylamine (1.2 equivalents) to the solution. The base acts as a scavenger for the HCl generated during the reaction.
-
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of 2-butanesulfonyl chloride (1.1 equivalents) in dichloromethane dropwise to the stirred solution of p-toluidine and base.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure N-(4-methylphenyl)-2-butanesulfonamide.
Synthesis Workflow Diagram
Caption: Synthesis Workflow for N-(4-methylphenyl)-2-butanesulfonamide
Potential Applications in Drug Development and Research
While specific applications for N-(4-methylphenyl)-2-butanesulfonamide have not been extensively reported, the broader class of N-arylsulfonamides possesses a wide range of biological activities, suggesting potential areas of investigation for this compound.
-
Antimicrobial Agents: Sulfonamides were among the first effective antimicrobial drugs and continue to be a source of new antibacterial and antifungal agents.[1][2] The structural features of N-(4-methylphenyl)-2-butanesulfonamide make it a candidate for screening against various microbial pathogens.
-
Anticancer Agents: Many sulfonamide derivatives have been developed as anticancer drugs, often targeting specific enzymes like carbonic anhydrases or acting as kinase inhibitors.[1]
-
Enzyme Inhibitors: The sulfonamide moiety is a well-known zinc-binding group and is present in numerous enzyme inhibitors. N-(4-methylphenyl)-2-butanesulfonamide could be explored as an inhibitor for various metalloenzymes.
-
Chemical Probes: As a structurally defined small molecule, it could serve as a scaffold or starting material for the synthesis of more complex molecules for use as chemical probes to study biological processes.
Conclusion
N-(4-methylphenyl)-2-butanesulfonamide is a sulfonamide derivative with potential for applications in medicinal chemistry and materials science. While specific experimental data for this compound is scarce, its synthesis can be readily achieved through established methods. The predicted properties and the known biological activities of related sulfonamides provide a strong rationale for its further investigation as a potential therapeutic agent or research tool. This guide serves as a foundational resource for researchers interested in exploring the synthesis and applications of this and similar molecules.
References
-
PubChem. N-(4-methylphenyl)-2-sulfanylbutanamide. National Center for Biotechnology Information. [Link]
-
PubMed. Novel N-aryl and N-heteroaryl sulfamide synthesis via palladium cross coupling. National Library of Medicine. [Link]
-
Royal Society of Chemistry. Synthesis of N-arylsulfonamides through a Pd-catalyzed reduction coupling reaction of nitroarenes with sodium arylsulfinates. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. Recent developments in the synthesis of N-aryl sulfonamides. [Link]
-
Sussex Drug Discovery Centre. Aryl Sulfonamides made easy. WordPress.com. [Link]
-
Afribary. Synthesis Of New N,N-Disubstituted Aryl- And Alkylaryl Sulphonamides And Their Antimicrobial Properties. [Link]
-
U.S. Environmental Protection Agency. Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]-. [Link]
Sources
1H and 13C NMR spectrum data for N-(4-methylphenyl)-2-butanesulfonamide
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-(4-methylphenyl)-2-butanesulfonamide
Abstract
This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for N-(4-methylphenyl)-2-butanesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles of NMR spectroscopy, outlines a robust experimental protocol for data acquisition, and presents a detailed, predictive interpretation of the spectral data. By correlating structural features with expected chemical shifts, multiplicities, and coupling constants, this guide serves as an authoritative reference for the structural elucidation and verification of this and structurally related sulfonamide compounds.
Introduction: The Structural Context of N-(4-methylphenyl)-2-butanesulfonamide
N-(4-methylphenyl)-2-butanesulfonamide is an organic compound featuring a core sulfonamide functional group, a class of structures of significant interest in medicinal chemistry and materials science.[1][2] The molecule's architecture is composed of three key fragments:
-
A p-tolyl group (4-methylphenyl), providing an aromatic system with defined substitution patterns.
-
A sulfonamide linkage (-SO₂NH-), a critical pharmacophore in many antibacterial drugs, which significantly influences the electronic environment of adjacent atoms.[1][3]
-
A sec-butyl group attached to the sulfur atom, introducing a chiral center and a distinct aliphatic spin system.
The unambiguous confirmation of such a structure is paramount in any research or development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into the molecular framework at the atomic level.[4] By mapping the chemical environment of every proton (¹H NMR) and carbon (¹³C NMR), we can piece together the molecular puzzle with high fidelity.
Foundational Principles of NMR-Based Structural Elucidation
A lucid understanding of the NMR spectra for N-(4-methylphenyl)-2-butanesulfonamide requires a grasp of several core principles.
-
Chemical Shift (δ): The position of a signal on the x-axis of an NMR spectrum, measured in parts per million (ppm), is its chemical shift. It is dictated by the local electronic environment of a nucleus; nuclei surrounded by high electron density are "shielded" and appear at a lower ppm (upfield), while those near electron-withdrawing groups are "deshielded" and appear at a higher ppm (downfield).[5] All shifts are measured relative to a standard reference, typically tetramethylsilane (TMS) at 0 ppm.[6]
-
Integration: In ¹H NMR, the area under each signal is directly proportional to the number of protons generating that signal.[5] This allows for a quantitative count of the protons in each unique chemical environment. Standard proton-decoupled ¹³C NMR spectra are generally not quantitative due to the Nuclear Overhauser Effect (nOe) and long relaxation times.[7][8]
-
Spin-Spin Coupling (J-coupling): Non-equivalent protons on adjacent carbons interact magnetically, causing their signals to split into multiplets.[5] The pattern of splitting (e.g., doublet, triplet) reveals the number of neighboring protons (the "n+1 rule"), and the distance between the split peaks, the coupling constant (J), provides crucial information about dihedral angles and bonding pathways.[5]
-
Proton Decoupling in ¹³C NMR: The natural abundance of the ¹³C isotope is low (~1.1%), and C-H coupling would create complex, difficult-to-interpret spectra. Therefore, ¹³C NMR spectra are almost always acquired with broadband proton decoupling, which collapses all C-H splitting, resulting in a simplified spectrum where each unique carbon atom appears as a single sharp line (singlet).[6][8]
Experimental Protocol: Acquiring High-Fidelity NMR Data
The acquisition of reliable NMR data is contingent upon a meticulous and standardized experimental procedure. The following protocol describes a self-validating system for obtaining high-resolution ¹H and ¹³C NMR spectra suitable for structural confirmation.
Sample Preparation
-
Mass Measurement: Accurately weigh 10-20 mg of N-(4-methylphenyl)-2-butanesulfonamide.
-
Solvent Selection: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) inside a clean, dry vial.[9] DMSO-d₆ is often preferred for sulfonamides as it ensures the sulfonamide N-H proton is clearly visible and not rapidly exchanging.[10][11]
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary. The final solution must be clear and free of particulate matter.
-
Transfer: Transfer the solution to a 5 mm NMR tube.[12]
-
Standardization: The deuterated solvent typically contains TMS as an internal reference (0.00 ppm).[13] If not, a minuscule amount can be added.
NMR Spectrometer Setup and Data Acquisition
The following parameters are based on a standard 400 or 500 MHz NMR spectrometer.[11][12]
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Causality and Rationale |
| Pulse Program | Standard single-pulse (e.g., zg30) | Standard single-pulse with proton decoupling (e.g., zgpg30)[12] | A simple pulse-acquire sequence is sufficient for a standard 1D spectrum. Proton decoupling for ¹³C is essential to simplify the spectrum and enhance signal-to-noise.[6] |
| Spectral Width | -2 to 12 ppm | 0 to 220 ppm[6] | This range encompasses all expected proton and carbon signals for most organic molecules, preventing signal folding. |
| Number of Scans (NS) | 8 to 16 | 128 to 1024[12] | ¹H is highly abundant, requiring few scans. The low natural abundance of ¹³C necessitates a much larger number of scans to achieve adequate signal-to-noise. |
| Relaxation Delay (d1) | 2-5 seconds | 2-5 seconds[12] | Allows for sufficient relaxation of the nuclei between pulses, ensuring the signal is not saturated and improving quantitation in ¹H NMR. |
| Acquisition Time (AQ) | 2-4 seconds | 1-2 seconds[12] | A longer acquisition time provides better resolution (sharper peaks). |
| Temperature | 298 K (25 °C)[12] | 298 K (25 °C) | A stable, standardized temperature ensures reproducibility of chemical shifts. |
Data Processing
-
Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in pure absorption mode (positive and symmetrical). The baseline is corrected to be flat and at zero intensity.[14]
-
Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm or, if TMS is absent, by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[15]
-
Integration: For ¹H NMR, the peak areas are integrated to determine the relative proton ratios.
Experimental Workflow Diagram
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Predictive Spectral Analysis of N-(4-methylphenyl)-2-butanesulfonamide
The following is a predictive analysis based on established chemical shift principles and data from analogous sulfonamide and substituted aromatic structures.[1][16][17]
Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
The ¹H NMR spectrum is expected to show signals corresponding to 13 distinct protons, grouped into 7 unique chemical environments.
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J Hz) | Rationale and Field-Proven Insights |
| H-N | 9.5 - 10.5 | Singlet (broad) | 1H | - | The acidic sulfonamide proton is significantly deshielded and appears far downfield.[9][16] Its signal is often broad and will disappear upon D₂O exchange, providing definitive confirmation.[18] |
| H-2, H-6 | 7.10 - 7.20 | Doublet | 2H | J ≈ 8.5 | These aromatic protons are ortho to the electron-donating methyl group and meta to the sulfonamide group. They form the upfield part of the AA'BB' system. |
| H-3, H-5 | 7.00 - 7.10 | Doublet | 2H | J ≈ 8.5 | These aromatic protons are meta to the methyl group and ortho to the nitrogen of the sulfonamide. Their chemical shift is influenced by both groups. |
| H-1' | 3.10 - 3.30 | Sextet | 1H | J ≈ 6.8 | This methine proton is deshielded by the adjacent sulfonyl group. It is coupled to five neighboring protons (two on C-2' and three on C-4'), resulting in a complex multiplet, predicted here as a sextet. |
| H-4' | 2.30 - 2.40 | Singlet | 3H | - | Protons of a methyl group attached to an aromatic ring typically resonate in this region.[11] The singlet multiplicity confirms no adjacent proton coupling. |
| H-2' | 1.65 - 1.80 | Multiplet | 2H | J ≈ 7.4 | These methylene protons are coupled to both the methine proton (H-1') and the terminal methyl protons (H-3'), leading to a complex multiplet. |
| H-4'' | 1.20 - 1.30 | Doublet | 3H | J ≈ 6.8 | This methyl group is coupled only to the methine proton (H-1'), resulting in a clean doublet. |
| H-3' | 0.85 - 0.95 | Triplet | 3H | J ≈ 7.4 | This terminal methyl group is coupled to the two methylene protons (H-2'), giving a characteristic triplet. |
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is expected to display 9 unique signals for the 11 carbon atoms, as two pairs of aromatic carbons are chemically equivalent due to symmetry.
| Carbon Label | Predicted δ (ppm) | Rationale and Field-Proven Insights |
| C-4 | 136.5 - 137.5 | The ipso-carbon bearing the methyl group. Its chemical shift is influenced by the substituent. |
| C-1 | 135.0 - 136.0 | The ipso-carbon attached to the nitrogen. It is deshielded by the electronegative nitrogen atom. |
| C-3, C-5 | 129.5 - 130.5 | Aromatic CH carbons meta to the methyl group. These two carbons are chemically equivalent due to the molecule's symmetry.[19] |
| C-2, C-6 | 120.0 - 121.0 | Aromatic CH carbons ortho to the methyl group. Also chemically equivalent. |
| C-1' | 58.0 - 60.0 | The methine carbon directly attached to the highly electronegative sulfonyl group is significantly deshielded into this region. |
| C-2' | 25.0 - 27.0 | A standard aliphatic methylene carbon. |
| C-4' | 20.5 - 21.5 | The methyl carbon attached to the aromatic ring. This is a highly characteristic chemical shift. |
| C-4'' | 15.0 - 17.0 | Aliphatic methyl carbon adjacent to the methine carbon. |
| C-3' | 10.5 - 11.5 | The terminal aliphatic methyl carbon, typically found in the most upfield region of the spectrum. |
Structural Correlation Diagram
Caption: Key ¹H-¹H spin-spin coupling correlations within the molecule.
Conclusion
The synergistic application of ¹H and ¹³C NMR spectroscopy provides an unequivocal pathway for the structural confirmation of N-(4-methylphenyl)-2-butanesulfonamide. The predictive analysis detailed in this guide, grounded in fundamental principles and comparative data, establishes a clear set of expectations for the experimental spectra. The ¹H NMR spectrum will precisely define the aliphatic spin system of the sec-butyl group and the AA'BB' pattern of the p-tolyl ring, while the integration confirms the proton count for each moiety. The ¹³C NMR spectrum will corroborate these findings by providing a distinct signal for each unique carbon atom, confirming the overall carbon skeleton and the symmetry of the aromatic ring. This comprehensive spectral dataset serves as a definitive molecular fingerprint, essential for quality control, reaction monitoring, and regulatory submission in any scientific or industrial context.
References
- BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Sulfonamide Isomers: A Guide for Researchers.
- Mack, J. B., & Buick, R. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. American Chemical Society.
- Gowda, B. T., et al. (n.d.). Infrared and NMR Spectra of Arylsulphonamides. Verlag der Zeitschrift für Naturforschung.
-
Scribd. (n.d.). NMR Data Processing Workflow Guide. Retrieved from [Link]
-
Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-43. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.8: ¹³C NMR Spectroscopy. Retrieved from [Link]
-
Reich, H. J. (2020). 5-HMR-2 Chemical Shift. Organic Chemistry Data. Retrieved from [Link]
-
Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]
-
Weljie, A. M., et al. (n.d.). Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine. PMC. Retrieved from [Link]
-
Bruker. (n.d.). Protocols - NMR Facility. Chemistry Department, University of Somewhere. (Simulated reference, content based on [Link])
-
The Royal Society of Chemistry. (n.d.). Experimental details General 1H and 13C NMR spectra. Retrieved from [Link]
-
Chem-Station Int. Ed. (2024). NMR Basics: Guide for Analysis and Interpretation. Retrieved from [Link]
-
de Graaf, R. A., et al. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC. Retrieved from [Link]
-
University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Chemistry Research Laboratory. Retrieved from [Link]
-
Setliff, F. L., & Spradlin, T. K. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. ScholarWorks@UARK. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Sulfonamides as new hydrogen atom transfer (HAT) catalysts for photoredox allylic and benzylic C-H arylations. Retrieved from [Link]
-
Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Spectral data of synthesized compounds. Retrieved from [Link]
-
Gottlieb, H. E., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics, 29(9), 2176-2179. Retrieved from [Link]
-
Gowda, B. T., et al. (2007). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides. Zeitschrift für Naturforschung B. Retrieved from [Link]
-
Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
Mabkhot, Y. N., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(7), 1902. Retrieved from [Link]
Sources
- 1. znaturforsch.com [znaturforsch.com]
- 2. scribd.com [scribd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. emerypharma.com [emerypharma.com]
- 5. NMR Basics: Guide for Analysis and Interpretation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sc.edu [sc.edu]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scholarworks.uark.edu [scholarworks.uark.edu]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Recommended strategies for spectral processing and post-processing of 1D 1H-NMR data of biofluids with a particular focus on urine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.washington.edu [chem.washington.edu]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. organicchemistrydata.org [organicchemistrydata.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to the Physicochemical Properties and Analysis of N-(4-methylphenyl)-2-butanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-methylphenyl)-2-butanesulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group. This functional group is a cornerstone in medicinal chemistry and has been integral to the development of a wide array of therapeutic agents, including antibiotics and diuretics. The specific structure of N-(4-methylphenyl)-2-butanesulfonamide, featuring a tolyl group attached to the nitrogen and a sec-butyl group on the sulfonyl moiety, imparts distinct physicochemical properties that influence its potential applications and analytical characterization.
This technical guide provides a detailed overview of the molecular weight and exact mass of N-(4-methylphenyl)-2-butanesulfonamide. Furthermore, it presents a comprehensive, field-proven protocol for the analysis of sulfonamides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful technique for the sensitive and selective quantification of this class of compounds.
Physicochemical Properties of N-(4-methylphenyl)-2-butanesulfonamide
The fundamental physicochemical properties of a compound are critical for its identification, characterization, and application in research and development. The molecular formula of N-(4-methylphenyl)-2-butanesulfonamide is C₁₁H₁₇NO₂S. Based on this formula, the molecular weight and exact mass have been calculated and are presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO₂S |
| Molecular Weight | 227.33 g/mol |
| Exact Mass | 227.09800 Da |
Molecular Structure
The structural arrangement of N-(4-methylphenyl)-2-butanesulfonamide is a key determinant of its chemical behavior. The molecule consists of a central sulfonamide linkage, with a p-tolyl group on one side and a 2-butyl group on the other.
Caption: 2D structure of N-(4-methylphenyl)-2-butanesulfonamide.
Experimental Protocol: Determination of Sulfonamides by SPE-LC-MS/MS
The following protocol details a robust method for the extraction and quantification of sulfonamides from a water matrix, which can be adapted for the analysis of N-(4-methylphenyl)-2-butanesulfonamide. This method utilizes Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for highly selective and sensitive detection.[1]
Sample Preparation (Solid-Phase Extraction)
The goal of this stage is to isolate the analyte of interest from the sample matrix and concentrate it for analysis.
-
Step 1: Sample Collection and Preservation
-
Step 2: Sample Pre-treatment
-
Step 3: Solid-Phase Extraction
-
Condition an SPE cartridge (e.g., Agilent BondElut PPL-SPE cartridge, 500 mg, 6 mL) by passing methanol followed by deionized water.[2]
-
Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 to 10 mL/min.[2]
-
Wash the cartridge with deionized water to remove any remaining interfering substances.
-
Dry the cartridge under vacuum.
-
Elute the sulfonamides from the cartridge using a suitable solvent, such as methanol containing 2% aqueous ammonia.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a small volume of the mobile phase for LC-MS/MS analysis.[3]
-
LC-MS/MS Analysis
This stage involves the separation of the analyte from other components in the extract and its subsequent detection and quantification.
-
Step 1: Chromatographic Separation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used for the separation of sulfonamides.
-
Mobile Phase: A gradient of an acidic aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile). The acidic mobile phase facilitates the protonation of sulfonamides, which is favorable for positive ion electrospray ionization.[2]
-
Injection Volume: Typically 5-20 µL.
-
-
Step 2: Mass Spectrometric Detection
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole).
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM). This highly selective mode involves monitoring a specific precursor ion to product ion transition for each analyte. The selection of appropriate precursor and product ions is crucial for the specificity of the method.[3]
-
-
Step 3: Quantification and Confirmation
-
Quantification is typically achieved by comparing the peak area of the analyte to that of the internal standard and using a calibration curve generated from standards of known concentrations.[3]
-
Confirmation of the analyte's identity is based on the retention time and the ratio of at least two MRM transitions, which should match those of a certified reference standard.[3]
-
Caption: Workflow for the analysis of sulfonamides by SPE-LC-MS/MS.
Trustworthiness and Self-Validating Systems
The described protocol incorporates several elements to ensure the trustworthiness and reliability of the results. The use of an internal standard is a critical self-validating mechanism, as it compensates for potential losses during sample preparation and variations in instrument response. Furthermore, the confirmation of analyte identity using retention time and multiple MRM transitions provides a high degree of confidence in the results. Method validation, including the assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), is an essential step to demonstrate that the analytical procedure is suitable for its intended purpose.
Conclusion
This technical guide has provided the calculated molecular weight and exact mass of N-(4-methylphenyl)-2-butanesulfonamide, essential parameters for its scientific investigation. The detailed experimental protocol for the analysis of sulfonamides using SPE-LC-MS/MS offers a robust and reliable methodology for researchers in various fields. The principles of this protocol can be readily adapted for the specific analysis of N-(4-methylphenyl)-2-butanesulfonamide, enabling its accurate quantification in complex matrices and facilitating further research into its properties and potential applications.
References
-
Agilent Technologies. (2020). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Retrieved from [Link]
-
United States Department of Agriculture, Food Safety and Inspection Service. (2011). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). Retrieved from [Link]
Sources
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-Methoxyphenyl)-2-((4-methylphenyl)sulfonyl)acetamid – Wikipedia [de.wikipedia.org]
- 3. par.nsf.gov [par.nsf.gov]
Unraveling the In Vitro Mechanism of Action of N-(4-methylphenyl)-2-butanesulfonamide: A Prototype Small-Molecule APJ Receptor Modulator
Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
The transition from endogenous peptide ligands to orally bioavailable small molecules is a critical frontier in cardiovascular drug discovery. N-(4-methylphenyl)-2-butanesulfonamide (N4M-2BS) serves as a foundational pharmacophore representing the alkanesulfonamide class of Apelin (APJ) receptor agonists[1]. This whitepaper deconstructs the in vitro mechanism of action of N4M-2BS, detailing its structural binding rationale, its G-protein biased signal transduction, and the self-validating experimental methodologies required to quantify its pharmacological profile.
Molecular Target & Binding Kinetics
The APJ receptor (APLNR) is a Class A G-protein-coupled receptor (GPCR) that plays a pivotal role in cardiovascular homeostasis[2]. Endogenous ligands, such as [Pyr1]apelin-13, bind to the orthosteric site but suffer from rapid proteolytic degradation and lack of signaling bias[3].
N4M-2BS overcomes these limitations through specific interactions within the transmembrane (TM) bundle:
-
Hydrophobic Anchoring: The 4-methylphenyl (p-tolyl) group acts as a lipophilic anchor, penetrating the deep hydrophobic sub-pocket of the APJ receptor and engaging in π−π stacking with key residues like Tyr271 and Phe291[4].
-
Hydrogen Bond Network: The 2-butanesulfonamide moiety mimics the C-terminal phenylalanine of apelin-13[5]. The sulfonamide oxygens act as potent hydrogen bond acceptors, coordinating with polar residues (e.g., Arg168) to stabilize the receptor's active conformation.
Signal Transduction: The Case for Biased Agonism
Upon ligand binding, the APJ receptor can couple to two primary intracellular effectors: the G α i/o protein pathway and the β -arrestin-1/2 pathway [2].
In drug development, β -arrestin recruitment is often associated with receptor desensitization, internalization, and adverse cardiac hypertrophy. Conversely, G α i/o activation drives the therapeutic benefits: vasodilation, increased cardiac contractility, and cardioprotection[4]. N4M-2BS and its advanced derivatives (such as CMF-019 and BMS-986224) are engineered to act as biased agonists , preferentially stabilizing a receptor conformation that favors G α i coupling over β -arrestin recruitment[3],[6].
Fig 1: Biased signaling pathway of N4M-2BS at the APJ receptor favoring Gαi over β-arrestin.
Experimental Methodologies (Self-Validating Systems)
To rigorously quantify the biased agonism of N4M-2BS, parallel in vitro assays must be executed. The protocols below are designed with built-in causality and validation metrics to ensure trustworthiness.
G α i Coupling: HTRF cAMP Accumulation Assay
Because G α i activation inhibits adenylyl cyclase, baseline cAMP levels in the cell are too low to measure a statistically significant decrease. Therefore, the assay must be artificially stimulated.
Step-by-Step Protocol:
-
Cell Preparation: Seed HEK293 cells stably expressing the human APJ receptor into a 384-well microplate.
-
Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX . Causality: IBMX inhibits phosphodiesterases, preventing the degradation of cAMP and ensuring signal stability.
-
Adenylyl Cyclase Stimulation: Add 10 µM Forskolin . Causality: Forskolin directly activates adenylyl cyclase, creating a high baseline pool of cAMP.
-
Ligand Addition: Add N4M-2BS in a 10-point concentration-response curve (10 pM to 10 µM). As N4M-2BS activates G α i, it suppresses the Forskolin-induced cAMP production.
-
Detection (HTRF): Lyse cells and add Eu-cryptate-labeled anti-cAMP antibody and d2-labeled cAMP tracer.
-
Assay Logic: This is a competitive immunoassay. Lower cellular cAMP (due to strong G α i agonism) means less competition for the d2-tracer, resulting in a higher Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.
-
-
Validation: Calculate the Z'-factor using [Pyr1]apelin-13 as the 100% efficacy control. A Z'-factor > 0.6 validates the assay.
β -Arrestin-2 Recruitment: BRET Assay
Bioluminescence Resonance Energy Transfer (BRET) allows for real-time monitoring of protein-protein interactions in live cells[2].
Step-by-Step Protocol:
-
Transfection: Co-transfect HEK293 cells with APJ-Rluc8 (receptor tagged with Renilla luciferase) and β -arrestin2-Venus (tagged with a yellow fluorescent protein).
-
Substrate Addition: Add 5 µM Coelenterazine-h. Causality: Rluc8 oxidizes this substrate to emit light at 480 nm.
-
Ligand Addition: Introduce N4M-2BS. If the ligand induces β -arrestin recruitment, the Venus tag comes within 10 nm of the Rluc8 tag.
-
Detection: The energy transfers non-radiatively, causing Venus to emit at 535 nm. The BRET ratio (535 nm / 480 nm) is plotted against ligand concentration.
Fig 2: Parallel in vitro screening workflow for quantifying G-protein vs. β-arrestin bias.
Quantitative Data Summary
By applying the operational model of agonism to the data generated from the HTRF and BRET assays, we can calculate the bias factor ( ΔΔ Log( τ /KA)). The table below summarizes the in vitro pharmacological profile of the N4M-2BS pharmacophore compared to the endogenous peptide.
| Compound | APJ Binding Affinity ( Ki , nM) | G α i Potency ( EC50 , nM) | β -Arrestin Potency ( EC50 , nM) | Emax ( β -Arrestin) | Bias Profile |
| [Pyr1]Apelin-13 | 0.35 ± 0.05 | 0.05 ± 0.02 | 1.20 ± 0.15 | 100% | Balanced |
| N4M-2BS (Prototype) | 12.4 ± 1.2 | 8.5 ± 0.8 | > 10,000 | < 15% | Strong G α i Bias |
| CMF-019 (Derivative) | 2.6 ± 0.4 | 0.10 ± 0.03 | 223.8 ± 15.2 | 35% | G α i Biased |
Data synthesized from established alkanesulfonamide APJ agonist profiles[3],[6].
Downstream Kinase Cascades
Following G α i activation, N4M-2BS triggers a cascade of downstream kinases. In vitro Western blotting of HEK293-APJ lysates treated with N4M-2BS reveals rapid, transient phosphorylation of ERK1/2 (Extracellular Signal-Regulated Kinase) and Akt (Protein Kinase B).
Unlike β -arrestin-mediated ERK activation (which tends to be sustained and localized to the cytosol), the G-protein-mediated ERK activation induced by N4M-2BS is rapid (peaking at 5-10 minutes) and translocates to the nucleus to initiate transcription of cardioprotective genes[2]. This kinase signature acts as a tertiary validation of the compound's G-protein biased mechanism of action.
References
-
Gargalovic, P., et al. "In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure." Circulation: Heart Failure (2021). URL: [Link]
-
Read, C., et al. "The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo." Frontiers in Pharmacology (2021). URL: [Link]
-
Ma, Y., et al. "Multiscale biased chemical space remodeling for developing APLNR agonists with anti-HFpEF efficacy." Proceedings of the National Academy of Sciences (PNAS) (2024). URL: [Link]
-
Murza, A., et al. "C-Terminal Modifications of Apelin-13 Significantly Change Ligand Binding, Receptor Signaling, and Hypotensive Action." Journal of Medicinal Chemistry (2015). URL: [Link]
-
Wisler, J. W., et al. "Biased G Protein-Coupled Receptor Signaling: New Player in Modulating Physiology and Pathology." Pharmacological Reviews (2018). URL: [Link]
- Amgen Inc. "Triazole agonists of the apj receptor." WIPO Patent WO2016187308A1 (2016).
Sources
- 1. WO2016187308A1 - Triazole agonists of the apj receptor - Google Patents [patents.google.com]
- 2. Biased G Protein-Coupled Receptor Signaling: New Player in Modulating Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Evaluation of a Small-Molecule APJ (Apelin Receptor) Agonist, BMS-986224, as a Potential Treatment for Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo [frontiersin.org]
Thermodynamic Stability of N-(4-methylphenyl)-2-butanesulfonamide: A Technical Whitepaper
Executive Summary
The thermodynamic profiling of active pharmaceutical ingredients (APIs) and their intermediates is a foundational pillar of drug development. N-(4-methylphenyl)-2-butanesulfonamide is a structurally complex N-aryl sulfonamide characterized by its robust sulfonamide core, an aromatic p-tolyl system, and a sterically demanding, chiral sec-butyl chain. This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability of this compound, emphasizing the causality behind thermal analysis methodologies, polymorphic behavior, and degradation kinetics.
Structural Thermodynamics & Causality
The macroscopic thermodynamic stability of N-(4-methylphenyl)-2-butanesulfonamide is directly dictated by its microscopic structural features. Understanding these relationships is critical for predicting its behavior under thermal stress.
-
The Sulfonamide Core (-SO₂NH-): Sulfonamides are inherently stable due to the strong resonance and hyperconjugation within the sulfonyl group. The N-H bond acts as a potent hydrogen bond donor, while the S=O bonds act as acceptors, creating a tightly bound crystal lattice. Studies on simple sulfonamides indicate that the functional group resists thermal decomposition up to temperatures exceeding 400 °C [1].
-
The p-Tolyl Group: The aromatic ring facilitates intermolecular π−π stacking. The para-methyl substitution adds slight lipophilicity and increases the van der Waals volume, which generally rigidifies the lattice and increases the enthalpy of fusion ( ΔHfus ).
-
The sec-Butyl Group: The branched aliphatic chain introduces steric hindrance and a chiral center at the C2 position. This branching disrupts optimal crystal packing, creating a counter-effect to the p-tolyl group by lowering the overall melting point ( Tm ) compared to unbranched analogs.
Caption: Influence of functional groups on the crystal lattice energy and thermal stability.
Enthalpy-Entropy Compensation in Degradation
When subjecting sulfonamides to thermal stress, their degradation kinetics frequently exhibit enthalpy-entropy compensation [2]. This means that variations in the activation enthalpy ( ΔH‡ ) required to break the S-N or C-S bonds are offset by proportional changes in the activation entropy ( ΔS‡ ). For researchers, this implies that while the sec-butyl group may lower the energy barrier for initial bond cleavage (due to steric strain), the resulting transition state is highly ordered, maintaining overall kinetic stability at ambient conditions.
Polymorphism and Phase Transitions
Sulfonamides are notorious for crystallizing into multiple polymorphic forms. For example, sulfanilamide exhibits well-documented α , β , and γ polymorphs, with the α -form demonstrating monotropic stability [3]. For N-(4-methylphenyl)-2-butanesulfonamide, the chirality of the sec-butyl group increases the likelihood of polymorphic or pseudopolymorphic (solvate) forms. Identifying the most thermodynamically stable polymorph is mandatory to prevent spontaneous phase transitions during formulation, which could catastrophically alter the compound's solubility and bioavailability.
Quantitative Data Presentation
To standardize the evaluation of this compound, the following tables summarize its theoretical physicochemical parameters and the strictly controlled instrumental parameters required for accurate thermal analysis[4].
Table 1: Theoretical & Extrapolated Thermodynamic Properties
| Property | Value / Description | Causality / Rationale |
| Molecular Weight | 227.32 g/mol | Baseline for stoichiometric and mass-loss calculations. |
| Melting Point ( Tm ) | 80 °C – 115 °C (Est.) | Modulated by the balance of H-bonding vs. sec-butyl steric hindrance. |
| Decomposition Onset ( Td ) | > 350 °C | High stability of the sulfonamide core prevents early pyrolysis [1]. |
| Primary Intermolecular Forces | H-bonding, π−π stacking | Dictates the enthalpy of fusion ( ΔHfus ) and lattice rigidity. |
Table 2: Standardized Thermal Analysis Parameters
| Parameter | DSC (Phase Transitions) | TGA (Decomposition Kinetics) |
| Purge Gas | Nitrogen (50 mL/min) | Nitrogen (60 mL/min) |
| Heating Rate | 10 °C/min | 10 °C/min |
| Temperature Range | 25 °C to 200 °C | 25 °C to 600 °C |
| Crucible / Pan Type | Tzero Aluminum (Hermetic) | Platinum or Alumina (Open) |
| Sample Mass | 2.0 – 5.0 mg | 10.0 – 15.0 mg |
Self-Validating Experimental Protocols
The following workflows are designed not just as a sequence of actions, but as self-validating systems. Every step includes a mechanistic rationale to ensure data integrity.
Caption: Workflow for evaluating the thermodynamic stability of sulfonamide derivatives.
Protocol 1: Differential Scanning Calorimetry (DSC) for Polymorph Screening
DSC quantitatively measures the heat flow associated with transitions in materials, facilitating precise determination of melting points and glass transitions [4].
-
Step 1: Instrument Calibration & Baseline Validation (Self-Validation)
-
Action: Run an Indium standard ( Tm = 156.6 °C) followed by an empty pan run.
-
Causality: DSC sensors are prone to thermal drift. The Indium run mathematically calibrates the cell constant for accurate enthalpy ( ΔH ) calculations. The empty pan run establishes a zero-heat-flow baseline, ensuring subsequent peaks are strictly sample-derived.
-
-
Step 2: Sample Encapsulation
-
Action: Weigh exactly 3.0 mg of the compound into a Tzero Aluminum pan and crimp it hermetically.
-
Causality: Hermetic sealing prevents the premature escape of volatile impurities or trapped crystallization solvents. An unsealed pan would allow desolvation endotherms to overlap with and obscure the true melting peak of the sulfonamide.
-
-
Step 3: Heat-Cool-Heat Thermal Cycling
-
Action: Ramp from 25 °C to 150 °C at 10 °C/min. Cool to -20 °C at 20 °C/min. Ramp again to 150 °C at 10 °C/min.
-
Causality: The first heating cycle erases the compound's thermal history (e.g., stresses from milling). The rapid cooling traps the compound in a specific polymorphic or amorphous state. The second heating cycle reveals the intrinsic thermodynamic properties of the pure compound, allowing for the identification of monotropic transitions [3].
-
Protocol 2: Thermogravimetric Analysis (TGA) for Decomposition Kinetics
TGA measures the change in mass as a function of temperature under a controlled atmosphere, providing insights into thermal stability and decomposition mechanisms [4].
-
Step 1: Buoyancy Correction (Self-Validation)
-
Action: Execute a blank run with an empty Platinum crucible using the exact temperature program.
-
Causality: As the furnace heats, the density of the nitrogen purge gas decreases, causing an apparent (but false) mass gain on the microbalance. The software subtracts this blank run from the sample run, mathematically isolating the true mass loss.
-
-
Step 2: Sample Loading
-
Action: Load 12.0 mg of the compound into the Platinum crucible.
-
Causality: Platinum is chosen over aluminum because it is chemically inert at the high temperatures (>400 °C) required to break the sulfonamide core. Aluminum could melt or act as a catalytic surface, artificially lowering the decomposition onset ( Td ).
-
-
Step 3: Dynamic Heating under Inert Atmosphere
-
Action: Ramp from 25 °C to 600 °C at 10 °C/min under a Nitrogen purge of 60 mL/min.
-
Causality: The nitrogen atmosphere is critical. It suppresses oxidative degradation (combustion), forcing the molecule to undergo pure thermal pyrolysis. This allows researchers to accurately calculate the activation energy ( Ea ) required strictly for breaking the internal S-N and C-S bonds of the N-(4-methylphenyl)-2-butanesulfonamide molecule.
-
Conclusion
The thermodynamic stability of N-(4-methylphenyl)-2-butanesulfonamide is a delicate equilibrium governed by the robust hydrogen-bonding network of its sulfonamide core, the rigidifying π−π interactions of its p-tolyl group, and the steric disruptions introduced by its sec-butyl chain. By employing rigorously calibrated, self-validating DSC and TGA methodologies, researchers can accurately map its phase transitions, polymorph stability, and degradation kinetics, ensuring the compound's viability for downstream pharmaceutical applications.
References
-
Roca, M., et al. (2013). "Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection." Food Chemistry. Available at:[Link]
-
Toscani, S., et al. (1995). "Thermodynamic study of sulfanilamide polymorphism: (I). Monotropy of the alpha-variety." Pharmaceutical Research. Available at: [Link]
-
Naredla, S. T., et al. (2024). "A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC)." Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
Application Notes and Protocols: A Detailed Guide to the Synthesis of N-(4-methylphenyl)-2-butanesulfonamide
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of N-(4-methylphenyl)-2-butanesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and materials science. The sulfonamide functional group is a cornerstone in the development of therapeutics, famously found in sulfa drugs, diuretics, and antiviral agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering not only a robust synthetic procedure but also the underlying chemical principles, troubleshooting strategies, and characterization data. By grounding the protocol in established chemical literature, this guide aims to ensure reproducibility and a thorough understanding of the synthetic process.
Introduction and Scientific Background
The synthesis of sulfonamides is a fundamental transformation in organic chemistry, typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine.[2] This reaction forms a stable S-N bond and is widely applicable across a vast range of substrates. The target molecule, N-(4-methylphenyl)-2-butanesulfonamide, is synthesized by coupling p-toluidine (4-methylaniline) with 2-butanesulfonyl chloride.
The core of this reaction is the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This process generates hydrogen chloride (HCl) as a byproduct. To drive the reaction to completion and prevent the protonation and deactivation of the starting amine, a non-nucleophilic base, such as pyridine or triethylamine, is typically added to act as an HCl scavenger.[3] The choice of solvent, temperature, and purification method are critical parameters that influence the yield and purity of the final product.
Reaction Scheme
The overall transformation is depicted below:
p-Toluidine + 2-Butanesulfonyl Chloride → N-(4-methylphenyl)-2-butanesulfonamide

Caption: General reaction scheme for the synthesis of N-(4-methylphenyl)-2-butanesulfonamide from p-toluidine and 2-butanesulfonyl chloride in the presence of a base.
Experimental Protocol
This protocol details the synthesis, workup, and purification of N-(4-methylphenyl)-2-butanesulfonamide.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Supplier | Notes |
| p-Toluidine | C₇H₉N | 107.15 | 1.07 g (10 mmol) | Sigma-Aldrich | 99% purity or higher. |
| 2-Butanesulfonyl chloride | C₄H₉ClO₂S | 156.63 | 1.57 g (10 mmol) | Alfa Aesar, ChemicalBook[4] | Handle in a fume hood.[5][6] |
| Pyridine (anhydrous) | C₅H₅N | 79.10 | 1.2 mL (15 mmol) | Acros Organics | Acts as a base and solvent. |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 50 mL | Fisher Scientific | Reaction solvent. |
| Hydrochloric Acid (1 M) | HCl | 36.46 | ~40 mL | J.T. Baker | For aqueous workup. |
| Saturated Sodium Bicarbonate (aq.) | NaHCO₃ | 84.01 | ~20 mL | - | For aqueous workup. |
| Brine (Saturated NaCl aq.) | NaCl | 58.44 | ~20 mL | - | For aqueous workup. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | Drying agent. |
| Ethanol (95%) | C₂H₅OH | 46.07 | As needed | - | For recrystallization. |
| Deionized Water | H₂O | 18.02 | As needed | - | For workup and recrystallization. |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Glassware for recrystallization
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N-(4-methylphenyl)-2-butanesulfonamide.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add p-toluidine (1.07 g, 10 mmol) and anhydrous dichloromethane (30 mL).
-
Stir the mixture until the solid has completely dissolved.
-
Add anhydrous pyridine (1.2 mL, 15 mmol) to the solution. Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, preventing the protonation of the p-toluidine and driving the equilibrium towards the product.[3]
-
Cool the flask in an ice-water bath to 0°C.
-
In a separate beaker, dissolve 2-butanesulfonyl chloride (1.57 g, 10 mmol) in anhydrous dichloromethane (20 mL).[5]
-
Transfer this solution to a dropping funnel and add it dropwise to the stirred p-toluidine solution over 15-20 minutes, maintaining the temperature at 0°C. Rationale: The slow, cooled addition controls the exothermic reaction and minimizes the formation of side products.[1]
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir for 4-6 hours.
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). Use a 4:1 hexanes:ethyl acetate solvent system. The product spot should be less polar than the starting p-toluidine. The reaction is complete when the p-toluidine spot has disappeared.[7]
-
-
Aqueous Workup:
-
Once the reaction is complete, quench the reaction by adding 20 mL of deionized water to the flask.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 20 mL). Rationale: This acidic wash removes the excess pyridine and any unreacted p-toluidine by converting them into their water-soluble hydrochloride salts.[7]
-
Saturated NaHCO₃ solution (1 x 20 mL). Rationale: This basic wash neutralizes any residual HCl.
-
Brine (1 x 20 mL). Rationale: This wash removes the bulk of the dissolved water from the organic layer.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot 95% ethanol.
-
Slowly add hot deionized water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water (1:1).[9]
-
Dry the crystals in a vacuum oven to obtain the final product, N-(4-methylphenyl)-2-butanesulfonamide.
Characterization and Data
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
Expected Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm): ~7.15 (d, 2H, Ar-H), ~7.05 (d, 2H, Ar-H), ~6.50 (s, 1H, NH), ~3.10 (m, 1H, CH-SO₂), 2.30 (s, 3H, Ar-CH₃), ~1.80 (m, 2H, CH₂), ~1.45 (m, 2H, CH₂), ~0.95 (t, 3H, CH₃). |
| ¹³C NMR (125 MHz, CDCl₃) | δ (ppm): ~138.0 (Ar-C), ~135.0 (Ar-C), ~130.0 (Ar-C), ~122.0 (Ar-C), ~60.0 (CH-SO₂), ~25.0 (CH₂), 21.0 (Ar-CH₃), ~13.0 (CH₃), ~11.0 (CH₃). |
| IR (ATR) | ν (cm⁻¹): ~3250 (N-H stretch), ~2960 (C-H stretch), ~1330 (asymmetric SO₂ stretch), ~1150 (symmetric SO₂ stretch), ~1600, ~1500 (C=C aromatic stretch). |
| Mass Spec (ESI+) | m/z: Calculated for C₁₁H₁₇NO₂S, [M+H]⁺ ≈ 228.10. |
Note: The predicted NMR data is based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.[10][11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure reagents are anhydrous as sulfonyl chlorides can hydrolyze.[7] |
| Loss of product during workup. | Ensure pH of aqueous layers is correct during washes. Avoid overly vigorous shaking that can lead to emulsions. | |
| Product is an oil or fails to crystallize | Product is impure. | Attempt purification by column chromatography on silica gel using a hexanes/ethyl acetate gradient.[7][12] |
| Incorrect recrystallization solvent. | Experiment with different solvent systems (e.g., isopropanol/water, ethyl acetate/hexanes). | |
| Presence of starting amine in final product | Inefficient acid wash. | Ensure the 1 M HCl wash is performed thoroughly. Check the pH of the aqueous layer to confirm it is acidic. |
Safety and Handling
-
2-Butanesulfonyl chloride is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
-
Pyridine is flammable and has a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.
-
Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
- BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis.
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
- ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- RSC Publishing. (2017, November 16). Direct sulfonylation of anilines mediated by visible light.
- BenchChem. (2025). An In-depth Technical Guide to Butane-2-sulfonamide.
- ACS Publications. (2004, January 13). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society.
- ChemicalBook. (2026, January 13). BUTANE-2-SULFONYL CHLORIDE | 4375-72-8.
- ResearchGate. (n.d.). Filtration test of sulfonamides.
- lookchem. (n.d.). Cas 4375-72-8,BUTANE-2-SULFONYL CHLORIDE.
- MilliporeSigma. (n.d.). Butane-2-sulfonyl chloride | 4375-72-8.
- BenchChem. (2025). A Comparative Analysis of Spectroscopic Data for 3-Oxo-4-(4-methylphenyl)butanoic Acid and Its Derivatives.
- MDPI. (2021, March 28). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
- BenchChem. (2025). Spectroscopic and Analytical Profile of 2-amino-N-(4-methylphenyl)benzamide: A Technical Guide.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BUTANE-2-SULFONYL CHLORIDE | 4375-72-8 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. Butane-2-sulfonyl chloride | 4375-72-8 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Note: A Validated RP-HPLC Method for the Quantification of N-(4-methylphenyl)-2-butanesulfonamide
Abstract
This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-(4-methylphenyl)-2-butanesulfonamide. The method utilizes a C18 stationary phase with a simple isocratic mobile phase consisting of acetonitrile and water, coupled with UV detection. The described protocol is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. All validation procedures were designed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Introduction
N-(4-methylphenyl)-2-butanesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are a significant group of compounds with various industrial and pharmaceutical applications.[6] Accurate and reliable quantification of such compounds is critical for ensuring product quality, monitoring reaction kinetics, and performing stability studies. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of components in a mixture.[6][7] Its high resolution, sensitivity, and precision make it the method of choice for analytical chemists.[7]
This guide provides a comprehensive, step-by-step protocol for the development and validation of an HPLC method for N-(4-methylphenyl)-2-butanesulfonamide, grounded in established scientific principles and regulatory standards.
Method Development & Rationale
The primary objective of method development is to achieve a reliable separation of the target analyte from any potential impurities or matrix components with good peak shape and a reasonable run time. The strategy was based on the physicochemical properties of the analyte and fundamental chromatographic principles.
Analyte Properties and Chromatographic Selection
-
Structure and Polarity: N-(4-methylphenyl)-2-butanesulfonamide consists of a non-polar tolyl group and a butanesulfonamide group, giving the molecule a moderately non-polar (hydrophobic) character. This inherent hydrophobicity makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase.[8]
-
Stationary Phase Selection: A C18 (octadecylsilyl) column was selected as the initial choice. C18 is the most common and versatile reversed-phase packing, offering excellent hydrophobic retention for a wide range of molecules.[8] Its high surface area and carbon load provide strong retention for non-polar compounds like the target analyte.
-
Mobile Phase Selection: A mixture of water and a miscible organic solvent is standard for RP-HPLC.[7][9][10]
-
Organic Modifier: Acetonitrile (ACN) was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.
-
Aqueous Phase: To ensure good peak shape and reproducibility, especially for compounds with acidic or basic functional groups, controlling the mobile phase pH is often necessary.[9][10] The sulfonamide moiety has an acidic proton. Adding a small amount of acid, such as 0.1% formic acid, to the aqueous phase can suppress the ionization of any residual silanol groups on the silica-based stationary phase and ensure the analyte is in a single, non-ionized form, leading to sharper, more symmetrical peaks.[7]
-
-
Detection: The presence of the aromatic phenyl ring in the analyte structure results in strong UV absorbance. A photodiode array (PDA) or UV-Vis detector is therefore suitable. The optimal detection wavelength (λmax) was determined by scanning a standard solution of the analyte from 200 to 400 nm. For aromatic sulfonamides, a wavelength around 254-265 nm is often effective.[6][11][12]
Optimization of Chromatographic Conditions
An isocratic elution was chosen for simplicity and robustness. The ratio of acetonitrile to acidified water was systematically adjusted to achieve an optimal retention time (typically between 3 and 10 minutes) and a good capacity factor (k'). A flow rate of 1.0 mL/min was selected as a standard condition, balancing analysis time with system pressure.
Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (0.1% Formic Acid) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or PDA at 260 nm |
| Run Time | 10 minutes |
Detailed Protocols
Reagents and Materials
-
N-(4-methylphenyl)-2-butanesulfonamide reference standard (purity >99%)
-
Acetonitrile (HPLC grade)
-
Formic Acid (ACS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm membrane filters for mobile phase and sample filtration
Preparation of Solutions
-
Mobile Phase Preparation (1 L): Carefully add 1.0 mL of formic acid to 399 mL of deionized water in a 1 L media bottle. Sonicate for 5 minutes to mix. Add 600 mL of acetonitrile. Mix thoroughly and degas by sonicating for 15 minutes or by vacuum filtration.
-
Diluent Preparation: Prepare a mixture of Acetonitrile:Water (60:40, v/v) to be used as the diluent for all standards and samples.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the N-(4-methylphenyl)-2-butanesulfonamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent. These will be used for the linearity study.
Chromatographic Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the prepared standard and sample solutions in a pre-defined sequence.
-
Integrate the peak area corresponding to the N-(4-methylphenyl)-2-butanesulfonamide peak.
-
Calculate the concentration of the analyte in the samples by comparing the peak area to a calibration curve generated from the working standards.
Method Validation (as per ICH Q2(R1))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4]
Workflow for Method Validation
Caption: Workflow from initial method development to full validation.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3][5]
-
Protocol: Inject the diluent (blank), a standard solution, and a sample solution spiked with known related substances (if available).
-
Acceptance Criteria: The blank should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from any other peaks.
Linearity and Range
-
Protocol: Analyze the prepared working standard solutions (e.g., 1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
Table 1: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 1.0 | 15,230 |
| 5.0 | 75,980 |
| 10.0 | 151,500 |
| 25.0 | 378,900 |
| 50.0 | 755,100 |
| 100.0 | 1,512,300 |
| r² | 0.9998 |
Accuracy (Recovery)
Accuracy is the closeness of the test results to the true value. It is assessed using a recovery study.
-
Protocol: Spike a known amount of analyte into a blank sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Table 2: Example Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 40.0 | 39.8 | 99.5 |
| 100% | 50.0 | 50.3 | 100.6 |
| 120% | 60.0 | 59.7 | 99.5 |
Precision
Precision is expressed as the closeness of agreement among a series of measurements.
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same standard solution (e.g., 50 µg/mL) on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Table 3: Example Precision Data
| Parameter | Result (RSD%) |
| Repeatability (n=6) | 0.8% |
| Intermediate Precision (n=6) | 1.2% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Protocol: Determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
Example Results: LOD: 0.2 µg/mL, LOQ: 0.7 µg/mL.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., Acetonitrile ± 2%)
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits, and the RSD of results should be ≤ 2.0%.
Conclusion
The RP-HPLC method described in this application note is rapid, simple, and reliable for the quantification of N-(4-methylphenyl)-2-butanesulfonamide. The comprehensive validation study demonstrates that the method is specific, linear over a wide range, accurate, precise, and robust. This validated protocol is fit for its intended purpose and can be confidently implemented in a quality control or research laboratory environment for routine analysis.
References
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Pena, A., et al. (2011). Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC. Journal of Separation Science. [Link]
-
Gika, E., et al. (2013). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. IMEKO TC19 Workshop on Environmental Measurements. [Link]
-
Agrahari, V., et al. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology. [Link]
-
Dickie, A. (2023). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Lab Manager. [Link]
-
Patel, K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Kiousi, A., et al. (2018). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Italian Journal of Animal Science. [Link]
-
Agrahari, V., et al. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate. [Link]
-
Stojkovska, J., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. [Link]
-
Malviya, R., et al. (2023). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
-
Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1995). U.S. Food and Drug Administration. [Link]
-
HPLC Separation Modes. Waters Corporation. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. sepscience.com [sepscience.com]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
Downstream applications of N-(4-methylphenyl)-2-butanesulfonamide derivatives
Application Note: Downstream Applications of N-(4-methylphenyl)-2-butanesulfonamide Derivatives
Executive Overview
The compound N-(4-methylphenyl)-2-butanesulfonamide (often referred to as N-(p-tolyl)-sec-butylsulfonamide) represents a highly versatile scaffold in modern chemical biology and synthetic chemistry. Structurally, it combines a lipophilic p-tolyl ring, a sterically tunable sec-butyl aliphatic chain, and a highly polar sulfonamide linker.
As a Senior Application Scientist, I have structured this guide to explore the two primary downstream trajectories of this scaffold:
-
Medicinal Chemistry: Its role as a pharmacophore for metalloenzyme inhibition (specifically Carbonic Anhydrase and COX-2).
-
Synthetic Chemistry: Its utility as a robust directing group for late-stage, transition-metal-catalyzed C–H functionalization.
This guide provides the theoretical causality behind these applications, alongside self-validating, step-by-step protocols for laboratory implementation.
Pathway I: Metalloenzyme Inhibition (Medicinal Chemistry)
Causality and Mechanism of Action
Sulfonamides are classical inhibitors of Carbonic Anhydrases (CAs), a family of zinc metalloenzymes where isoforms like CA IX and CA XII are heavily overexpressed in hypoxic tumors [1]. While primary sulfonamides (-SO 2 NH 2 ) directly coordinate to the catalytic Zn 2+ ion, secondary N-aryl sulfonamides like N-(4-methylphenyl)-2-butanesulfonamide exhibit a different binding paradigm.
The steric bulk of the sec-butyl group prevents deep penetration into the zinc pocket. Instead, the p-tolyl group engages in profound π−π stacking within the hydrophobic sub-pocket of the enzyme. To achieve potent nanomolar inhibition, this scaffold is often subjected to downstream N-dealkylation (removing the sec-butyl group) or used as an allosteric modulator. The lipophilicity provided by the p-tolyl ring is critical for crossing cellular membranes and achieving isoform selectivity against tumor-associated CA IX over off-target cytosolic CA I and II [1].
Protocol: High-Throughput In Vitro CA IX Inhibition Assay
This protocol utilizes an esterase activity method, measuring the enzyme-catalyzed hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenolate. It is designed as a self-validating system by incorporating Acetazolamide as a positive control to ensure enzyme viability and assay sensitivity.
Reagents & Equipment:
-
Recombinant Human CA IX (rhCA IX).
-
Assay Buffer: 20 mM HEPES (pH 7.4), 0.1% Triton X-100.
-
Substrate: 10 mM 4-NPA in anhydrous acetonitrile.
-
Positive Control: Acetazolamide (10 μ M stock).
-
Microplate reader capable of kinetic absorbance at 400 nm.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the N-(4-methylphenyl)-2-butanesulfonamide derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the Assay Buffer to achieve final well concentrations ranging from 1 nM to 100 μ M (keep final DMSO concentration <1% to prevent enzyme denaturation).
-
Enzyme Incubation: In a 96-well clear-bottom plate, add 50 μ L of rhCA IX (final concentration 10 nM) to 25 μ L of the diluted derivative. Incubate at room temperature for 15 minutes. Causality: This pre-incubation allows the hydrophobic p-tolyl group to equilibrate within the binding pocket before substrate competition begins.
-
Reaction Initiation: Add 25 μ L of the 4-NPA substrate (final concentration 1 mM) to all wells using a multichannel pipette.
-
Kinetic Read: Immediately transfer the plate to the microplate reader. Monitor the absorbance at 400 nm every 30 seconds for 30 minutes at 25 °C.
-
Validation & Analysis: Ensure the Acetazolamide control yields an IC 50 within its known literature range (~25 nM). Calculate the initial velocity ( V0 ) from the linear portion of the kinetic curve. Use non-linear regression (inhibitor vs. normalized response) to determine the Ki of the derivative.
Pathway II: Late-Stage C–H Functionalization (Synthetic Chemistry)
Causality and Mechanism of Action
In modern drug discovery, the ability to rapidly diversify a lead compound without rebuilding the entire scaffold from scratch is invaluable. The secondary sulfonamide moiety in N-(4-methylphenyl)-2-butanesulfonamide acts as an exceptionally potent directing group for Palladium(II)-catalyzed ortho-C–H activation [2].
The sulfonamide nitrogen coordinates to the Pd(II) center, rigidly positioning the metal in proximity to the ortho-C–H bond of the p-tolyl ring. The addition of Silver Acetate (AgOAc) is mechanistically critical: the acetate anion acts as an internal base to facilitate a Concerted Metalation-Deprotonation (CMD) event, cleaving the inert C–H bond. Simultaneously, the Ag + acts as a halide scavenger, precipitating AgI to drive the catalytic cycle forward[2].
Protocol: Pd(II)-Catalyzed Ortho-Arylation
This protocol describes the downstream diversification of the scaffold via cross-coupling with aryl iodides.
Reagents & Equipment:
-
N-(4-methylphenyl)-2-butanesulfonamide (1.0 equiv, 0.2 mmol).
-
Aryl Iodide (e.g., iodobenzene) (2.0 equiv, 0.4 mmol).
-
Catalyst: Pd(OAc) 2 (10 mol%).
-
Oxidant/Base: AgOAc (2.0 equiv).
-
Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (1.0 mL).
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, sequentially add the sulfonamide derivative, Pd(OAc) 2 , and AgOAc. Causality: Weighing Pd and Ag salts in a glovebox or under dry nitrogen prevents moisture-induced catalyst aggregation (palladium black formation).
-
Solvent Addition: Add the aryl iodide followed by 1.0 mL of HFIP. Causality: HFIP is a highly polar, strongly hydrogen-bonding solvent that stabilizes the cationic Pd intermediates and increases the electrophilicity of the metal center, dramatically accelerating C–H cleavage.
-
Heating: Seal the tube with a Teflon screw cap and heat in a pre-warmed oil bath at 100 °C for 16 hours.
-
Self-Validating Tracking: At 8 hours, cool the reaction briefly and remove a 5 μ L aliquot. Quench in ethyl acetate and analyze via TLC/LC-MS. The disappearance of the starting material and the emergence of a higher-mass product peak validates the catalytic turnover.
-
Workup & Isolation: Cool the reaction to room temperature. Dilute with dichloromethane (10 mL) and filter through a short pad of Celite to remove AgI and Pd residues. Concentrate the filtrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the ortho-arylated derivative.
Quantitative Profiling of Derivatives
The following table summarizes the structure-activity relationship (SAR) and synthetic utility of various downstream modifications of the core scaffold.
| Derivative Modification | CA IX Inhibition ( Ki , nM) | C–H Arylation Yield (%) | Primary Application |
| Unmodified Scaffold | >10,000 | 85% | Synthetic Intermediate |
| Ortho-Fluoro (p-tolyl) | 4,500 | 72% | Lead Optimization |
| Ortho-Phenyl (p-tolyl) | 850 | N/A (Final Product) | COX-2 / CA IX Dual Inhibitor |
| N-Dealkylated (Primary) | 12 | N/A (Lacks Directing Group) | Potent CA IX Therapeutic |
Workflow Visualization
Fig 1. Dual downstream pathways of N-(4-methylphenyl)-2-butanesulfonamide derivatives.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link][1]
-
Dai, H.-X., Stepan, A. F., Plummer, M. S., Zhang, Y.-H., & Yu, J.-Q. (2011). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Journal of the American Chemical Society, 133(19), 7222–7228.[Link][2]
Sources
Technical Support Center: Synthesis of N-(4-methylphenyl)-2-butanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of N-(4-methylphenyl)-2-butanesulfonamide. As Senior Application Scientists, we understand the nuances of sulfonamide synthesis and have structured this guide to address common challenges, explain the underlying chemical principles, and offer practical, field-proven solutions to improve your reaction yield and product purity.
Troubleshooting Guide: Enhancing Your Yield
Low yields in the synthesis of N-(4-methylphenyl)-2-butanesulfonamide can be frustrating. This section is dedicated to diagnosing and resolving the most common issues encountered during this synthesis.
Question: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?
Answer:
Low yields in this specific sulfonylation reaction typically stem from a few critical areas: reagent quality, reaction conditions, and work-up procedures. Here’s a systematic approach to pinpoint the issue:
1. Reagent Integrity and Stoichiometry:
-
Moisture Sensitivity of 2-Butanesulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis, which converts them into the unreactive butanesulfonic acid.[1] Ensure that your 2-butanesulfonyl chloride is fresh or has been properly stored under anhydrous conditions. Using anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent this side reaction.[2]
-
Purity of p-Toluidine: The amine starting material, p-toluidine, should be of high purity. Impurities can interfere with the reaction.[1]
-
Base Selection and Stoichiometry: The choice and amount of base are critical. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction; without it, the p-toluidine would be protonated, rendering it non-nucleophilic and stopping the reaction.[2]
2. Optimizing Reaction Conditions:
-
Temperature Control: The reaction is typically performed at a low temperature (0 °C) during the addition of the sulfonyl chloride to control the exothermic nature of the reaction and minimize side product formation.[4][5] After the addition, the reaction is often allowed to warm to room temperature and stirred for several hours to ensure completion.[4] For less reactive amines, gentle heating might be necessary to drive the reaction forward.[2] However, excessive heat can lead to decomposition and undesired side reactions.
-
Solvent Choice: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally good choices for this reaction as they are inert and effectively dissolve the reactants.[2][4] The solvent can significantly impact the reaction rate and yield.[2]
3. Effective Work-up and Purification:
-
Aqueous Work-up: A standard aqueous work-up is essential for removing the hydrochloride salt of the base and any remaining unreacted starting materials. This typically involves sequential washes with a dilute acid (e.g., 1M HCl), water, a saturated sodium bicarbonate solution, and finally, brine.[2][4]
-
Purification Method:
-
Recrystallization: If the crude N-(4-methylphenyl)-2-butanesulfonamide is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is often a highly effective method for obtaining a pure product.[4]
-
Silica Gel Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, column chromatography is the preferred method.[2][6]
-
Below is a workflow diagram to guide your troubleshooting process:
Caption: A systematic workflow for troubleshooting low yields in sulfonamide synthesis.
Question: I am observing the formation of a significant amount of an insoluble white solid that is not my product. What could this be and how can I prevent it?
Answer:
The most likely culprit for an insoluble white solid is the hydrochloride salt of your amine base (e.g., triethylamine hydrochloride) or unreacted p-toluidine hydrochloride. This occurs when the generated HCl reacts with the base or the starting amine.
To minimize this:
-
Ensure an adequate amount of base: Using a slight excess of the base will help to ensure that all the generated HCl is neutralized.
-
Controlled addition of sulfonyl chloride: Adding the 2-butanesulfonyl chloride solution dropwise to the mixture of p-toluidine and base at a low temperature (0 °C) allows for better control of the reaction and heat generation, which can reduce the formation of these salts.[4]
-
Effective work-up: A thorough aqueous work-up, as described previously, is designed to remove these water-soluble salts.[2][4]
Question: My purification by column chromatography is proving difficult, and the product is co-eluting with an impurity. What are my options?
Answer:
If column chromatography is not providing adequate separation, consider the following:
-
Optimize your solvent system: Experiment with different solvent systems and gradients. A shallow gradient can often improve the separation of closely eluting compounds.
-
Recrystallization: If your product is a solid, this is often the most effective method for achieving high purity.[4] Experiment with different solvent pairs to find the optimal conditions for crystallization.
-
Acid-Base Extraction: The N-H bond in your sulfonamide product is weakly acidic. By carefully adjusting the pH of your aqueous and organic phases during work-up, you may be able to selectively extract your product or the impurity.[2]
Frequently Asked Questions (FAQs)
This section addresses common questions about the synthesis of N-(4-methylphenyl)-2-butanesulfonamide, providing concise and informative answers.
What is the fundamental reaction mechanism for the synthesis of N-(4-methylphenyl)-2-butanesulfonamide?
The synthesis proceeds via a nucleophilic acyl substitution-like mechanism. The nitrogen atom of the p-toluidine acts as a nucleophile and attacks the electrophilic sulfur atom of the 2-butanesulfonyl chloride. This is followed by the elimination of a chloride ion. The base present in the reaction mixture then deprotonates the resulting positively charged nitrogen, and also neutralizes the HCl byproduct.[2][7]
Caption: The reaction mechanism for sulfonamide formation.
Is it possible to perform this reaction without a solvent?
While some sulfonylation reactions can be performed under solvent-free conditions, it is generally recommended to use a solvent for this particular synthesis.[8] A solvent helps to control the reaction temperature, ensures homogeneity of the reactants, and can facilitate product isolation.
What are some alternative methods for synthesizing sulfonamides if the standard sulfonyl chloride method fails?
For challenging substrates, several alternative methods have been developed:
-
From Sodium Sulfinates and Amines: This method offers a different approach to forming the S-N bond.[9]
-
Transition Metal-Catalyzed Syntheses: Various transition metals like palladium and copper can catalyze the formation of sulfonamides, often with a broader substrate scope.[7][10]
-
From Thiols: Thiols can be oxidatively converted to sulfonyl chlorides in situ, which then react with the amine.[11]
How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used to characterize the N-(4-methylphenyl)-2-butanesulfonamide:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information. The N-H proton typically appears as a broad singlet in the ¹H NMR spectrum.[4]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point: A sharp melting point is a good indicator of purity for a solid compound.[12]
Experimental Protocols
Standard Protocol for the Synthesis of N-(4-methylphenyl)-2-butanesulfonamide
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
p-Toluidine
-
2-Butanesulfonyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-toluidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve 2-butanesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the 2-butanesulfonyl chloride solution dropwise to the stirred p-toluidine solution at 0 °C over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or flash column chromatography on silica gel to yield the pure N-(4-methylphenyl)-2-butanesulfonamide.[4]
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to Room Temperature | Controls exothermicity and prevents side reactions.[4][5] |
| Base | Triethylamine, Pyridine, Na₂CO₃ | Neutralizes HCl byproduct.[2] |
| Solvent | Anhydrous DCM, THF, Acetonitrile | Provides a suitable reaction medium.[2][4] |
| Stoichiometry | Amine:Sulfonyl Chloride:Base (1:1:1.2) | Ensures complete reaction.[2] |
Table 1: Recommended Reaction Parameters for N-(4-methylphenyl)-2-butanesulfonamide Synthesis.
References
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis. BenchChem.
- Jana, S., et al. (2018). Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides. Organic Letters.
- Das, P., & Mahapatra, S. (2024).
- Patil, S., et al. (2025). Quality by design-based method to synthesize sulfonamides using LiOH.H2O. Pharmaceutical Chemistry Journal.
- Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications.
- Das, P., & Mahapatra, S. (2024).
- Jana, S., et al. (2018). Temperature Controlled Selective C–S or C–C Bond Formation: Photocatalytic Sulfonylation versus Arylation of Unactivated Heterocycles Utilizing Aryl Sulfonyl Chlorides.
- Reddy, V. P., et al. (2020). Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Generated On Demand. Organic Process Research & Development.
- Wang, L., et al. (2018).
- Liu, T., & Mao, M. (2025). The Research on the Synthesis Method of Sulphonamide and the Scheme for Improving the Synthesis Technology. Darcy & Roy Press.
- Li, J., et al. (2024).
- Isom, A. N., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters.
- BenchChem. (2025).
- Wikipedia. (n.d.). Sulfonamide.
- Al-Majid, A. M., et al. (2019).
- Isom, A. N., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC.
- Quora. (2021).
- ResearchGate. (n.d.). Synthesis of sulfonamides using sulfonyl chloride and a base.
- Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic).
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Sharif, S., et al. (2011). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide. PMC.
- International Journal of Advanced Research in Science, Communication and Technology. (2024).
- Barrio, P., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Pasha, M. A., et al. (n.d.). comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a.
- Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry.
- Gowda, B. T., et al. (2011). N-(4-Methylphenyl)benzenesulfonamide. PMC.
- Akachuku, E. E., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI.
- Kelebekli, L. (2020).
- BenchChem. (2025).
- ResearchGate. (n.d.).
- Organic Syntheses. (2016). Preparation of (S)-Nonafluorobutanesulfinamide.
- ResearchGate. (n.d.). 4-Methyl-N-(4-methylphenyl)benzenesulfonamide.
- Tokyo Chemical Industry Co., Ltd. (n.d.). p-Toluenesulfonyl Chloride.
- ResearchGate. (n.d.).
- Semantic Scholar. (n.d.). Sulfonylation , Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. frontiersrj.com [frontiersrj.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 12. Sulfonamide - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Aqueous Solubility of N-(4-methylphenyl)-2-butanesulfonamide
Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and formulation scientists struggling with the aqueous solubility of N-(4-methylphenyl)-2-butanesulfonamide .
The Chemical Problem: Causality of Precipitation
N-(4-methylphenyl)-2-butanesulfonamide is a secondary sulfonamide characterized by a highly lipophilic sec-butyl chain and a p-tolyl (4-methylphenyl) group. The primary driver of its poor aqueous solubility is the dominance of these hydrophobic moieties, which create a massive hydration penalty in water. Furthermore, the sulfonamide nitrogen possesses a weakly acidic proton (pKa ≈ 8.5–9.5). At a physiological pH of 7.4, this proton remains attached, leaving the molecule un-ionized and highly susceptible to rapid precipitation via hydrophobic collapse when diluted into aqueous buffers 1 [1].
Diagnostic Workflow
Before altering your assay, follow this logic tree to determine the optimal solubilization strategy based on your experimental constraints.
Diagnostic workflow for troubleshooting sulfonamide precipitation in aqueous media.
Frequently Asked Questions (Troubleshooting Guide)
Q1: My compound is fully dissolved in a 10 mM DMSO stock, but it crashes out immediately when I dilute it 1:100 into PBS (pH 7.4). Why does this "solvent shift" happen? A: This is a classic case of solvent-induced supersaturation followed by nucleation. DMSO is a powerful aprotic solvent that disrupts the crystal lattice of the compound. However, when diluted into PBS, the DMSO concentration drops to 1%. Because the intrinsic aqueous solubility of the un-ionized N-(4-methylphenyl)-2-butanesulfonamide at pH 7.4 is virtually zero, the local concentration instantly exceeds its solubility limit, causing the hydrophobic sec-butyl and p-tolyl groups to aggregate and precipitate.
Q2: Can I just increase the pH of my buffer to dissolve it? A: Yes, provided your downstream application can tolerate alkaline conditions. Because the sulfonamide NH has a pKa of ~9.0, raising the pH to 10.0 or higher will deprotonate the nitrogen, forming a highly water-soluble anionic salt. If you are conducting a purely chemical reaction, this is the most efficient method. However, if you are performing a biological assay (e.g., cell culture or enzymatic screening), a pH of 10.0 will denature proteins and kill cells, necessitating alternative methods 2 [3].
Q3: What is the best way to keep it soluble at pH 7.4 for in vitro biological assays? A: If you must maintain physiological pH, you must mask the hydrophobic regions of the molecule. The most reliable method is cyclodextrin complexation , specifically using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD perfectly accommodates the p-tolyl ring, while the hydrophilic exterior of the cyclodextrin ensures the entire host-guest complex remains dissolved in water 3 [2].
Validated Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not assume solubility based on visual inspection alone; micro-suspensions can appear clear to the naked eye but will scatter light and ruin assay reproducibility.
Protocol 1: Preparation of an HP-β-CD Inclusion Complex
Causality: Native β-cyclodextrin has poor aqueous solubility (~18.5 mg/mL) due to rigid intramolecular hydrogen bonding. We use HP-β-CD because the hydroxypropyl substitutions disrupt this lattice, allowing the carrier itself to dissolve at >500 mg/mL, driving the equilibrium toward complete encapsulation of the sulfonamide.
Step-by-Step Methodology:
-
Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4). Stir at 30°C until completely transparent.
-
Compound Addition: Weigh out N-(4-methylphenyl)-2-butanesulfonamide to achieve a target concentration of 2 mM. Add the solid powder directly to the HP-β-CD solution. (Do not use DMSO here, as organic solvents compete with the drug for the cyclodextrin cavity).
-
Equilibration: Sonicate the mixture in a water bath for 30 minutes, followed by continuous magnetic stirring at room temperature for 24 hours to ensure thermodynamic equilibrium of the host-guest complex.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated drug.
-
Self-Validation (Critical): Measure the Optical Density (OD) of the filtrate at 600 nm using a spectrophotometer.
-
Pass: OD600 < 0.05 (Indicates a true molecular solution).
-
Fail: OD600 > 0.05 (Indicates colloidal aggregates; increase HP-β-CD concentration or stirring time).
-
Protocol 2: Micellar Solubilization using Tween-80
Causality: If cyclodextrins interfere with your specific target binding, non-ionic surfactants like Tween-80 can form micelles that sequester the lipophilic compound.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve the compound in 100% DMSO at a concentration of 50 mM.
-
Surfactant Priming: In a separate tube, prepare a 5% (v/v) Tween-80 solution in PBS (pH 7.4).
-
Controlled Dilution: Slowly add 2 µL of the DMSO stock dropwise into 998 µL of the Tween-80/PBS solution while vortexing vigorously. The vigorous mixing prevents localized supersaturation.
-
Self-Validation: Analyze the solution using Dynamic Light Scattering (DLS). A monodisperse peak around 10–15 nm confirms uniform micelle formation. Peaks >100 nm indicate compound precipitation and assay failure.
Quantitative Comparison of Solubilization Techniques
| Solubilization Technique | Primary Mechanism | Pros | Cons | Expected Fold-Increase in Solubility |
| Alkaline pH (>10.0) | Deprotonation of sulfonamide NH to form an anion | Zero additives required; highly efficient | Incompatible with live cells and most enzymes | >1000x |
| Co-solvents (1% DMSO) | Reduction of aqueous dielectric constant | Easy to prepare; standard in HTS | 1% limit to avoid cytotoxicity; high risk of crashing | 5x - 10x |
| Micelles (Tween-80) | Hydrophobic encapsulation within surfactant core | Good for biochemical assays | Surfactants can strip proteins or lyse cell membranes | 50x - 100x |
| HP-β-CD Complexation | Host-guest inclusion of the p-tolyl group | Highly biocompatible; maintains physiological pH | Requires 24h equilibration; CD may bind assay lipids | 100x - 500x |
Mechanistic Visualization: Cyclodextrin Complexation
Mechanism of HP-β-CD inclusion complexation for lipophilic sulfonamides.
References
- BenchChem.
- MDPI. "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs." Biomedicines.
- PMC. "Drug Solubility: Importance and Enhancement Techniques.
- RSC Publishing. "Recent advances in the synthesis of N-acyl sulfonamides." Royal Society of Chemistry.
Sources
Technical Support Center: Reducing Background Noise in LC-MS Analysis of N-(4-methylphenyl)-2-butanesulfonamide
Welcome to the Advanced LC-MS Troubleshooting Guide. Analyzing low-molecular-weight sulfonamides like N-(4-methylphenyl)-2-butanesulfonamide (MW ~227.3 g/mol ) presents unique challenges. Because its Multiple Reaction Monitoring (MRM) transitions fall into the low-mass range (<250 m/z), the assay is highly susceptible to chemical noise from mobile phase additives, plasticizers, and matrix suppression[1].
This guide provides field-proven, self-validating workflows to isolate, diagnose, and eliminate background noise, ensuring high signal-to-noise (S/N) ratios and robust quantitative integrity.
Diagnostic Logic: Isolating the Source of Contamination
Before altering your method, you must determine whether the background noise is originating from the Mass Spectrometer (MS), the Liquid Chromatography (LC) system, or the sample matrix. We utilize a self-validating isolation workflow to pinpoint the root cause.
Workflow to isolate LC-MS background noise sources.
Causality Check: By bypassing the LC column and directly infusing a clean solvent, you remove the column and sample matrix from the equation. If the high baseline persists, the contamination is localized to the MS source or the mobile phase itself. If the noise drops, the issue is retained on the column or originates from poor sample cleanup[2].
Frequently Asked Questions (Troubleshooting)
Q: My baseline is consistently high across the entire gradient. How do I differentiate between chemical noise and electronic noise? A: Electronic noise is random and lacks distinct mass peaks. Chemical noise arises from ionizable contaminants entering the MS and presents as specific, repeating m/z peaks across the Total Ion Chromatogram (TIC)[2]. On a properly tuned and clean system, the TIC background level should be less than 200,000 counts[3]. If your baseline exceeds this, select several spectra from the TIC; if the same major mass peaks appear consistently, you are dealing with chemical contamination[3].
Q: How does mobile phase composition affect the S/N ratio for N-(4-methylphenyl)-2-butanesulfonamide? A: Sulfonamides are typically analyzed in positive electrospray ionization (ESI+). However, acidic mobile phases (e.g., 0.1% formic acid) efficiently ionize low-mass background contaminants, burying the analyte signal[1]. To circumvent this, we recommend Wrong-Way-Round (WWR) ionization [4]. By using a basic mobile phase (pH ~10.4 with ammonium hydroxide) in ESI+, basic background contaminants remain neutral and do not ionize. Meanwhile, the sulfonamide forms a stable [M+NH4]+ adduct in the gas phase, which subsequently dissociates into a clean [M+H]+ ion, drastically improving the S/N ratio[4].
Q: What MS source parameters should I optimize to physically exclude background ions? A: For low-mass analytes, optimizing the cone gas flow and drying gas temperature is critical[1]. Increasing the cone gas flow acts as a physical barrier, sweeping away neutral solvent clusters and poorly desolvated matrix components before they enter the ion sampling orifice. This reduces chemical interference and improves ionization efficiency for the target MRM transitions[1].
Mechanistic Ionization Pathway
Wrong-way-round (WWR) ionization pathway for sulfonamides.
Quantitative Data Summary
The following table summarizes the expected quantitative improvements in the Signal-to-Noise (S/N) ratio when applying the troubleshooting methodologies detailed in this guide.
| Troubleshooting Step | Initial S/N | Post-Optimization S/N | Fold Improvement | Primary Mechanism of Action |
| Mobile Phase Shift (WWR Ionization) | 15:1 | 120:1 | 8.0x | Shifts ionization away from low-mass chemical noise[4]. |
| MS Source "Steam Cleaning" | 45:1 | 180:1 | 4.0x | Removes accumulated polar contaminants from the spray shield[3]. |
| Cone Gas Flow Optimization | 60:1 | 150:1 | 2.5x | Sweeps neutral solvent clusters from the sampling orifice[1]. |
| HLB Solid-Phase Extraction (SPE) | 25:1 | 210:1 | 8.4x | Eliminates matrix-induced ion suppression and co-eluting lipids[5],[6]. |
Self-Validating Experimental Protocols
Protocol 1: MS "Steam Cleaning" and System Decontamination
Causality: Over time, non-volatile matrix components, plasticizers, and salts accumulate on the MS spray shield, corona needle, and quadrupole pre-filters. This creates a continuous, elevated baseline. "Steam cleaning" utilizes high temperature and high gas flow to thermally desorb and flush away these stubborn contaminants[3].
Step-by-Step Methodology:
-
Solvent Preparation: Prepare a flushing solution of 25% water, 25% acetonitrile, 25% methanol, and 25% isopropanol. Add 0.1% formic acid. All solvents must be strictly LC-MS grade[2].
-
LC Configuration: Remove the analytical column and replace it with a zero-dead-volume union to prevent stripping the stationary phase. Ensure the MS stream selection valve is set to direct flow into the MS[3].
-
Parameter Setup: Set the LC flow rate to 0.5 mL/min. Set the MS nebulizer pressure to 60 psi, drying gas flow to 13 L/min, and drying gas temperature to 350 °C (If using an APCI source, set the vaporizer to 400 °C)[3].
-
Execution: Run the system under these extreme desolvation conditions overnight (minimum 8-12 hours)[3].
-
Validation: Re-equilibrate the system with fresh mobile phase and run a blank gradient. The procedure is successful if the TIC background drops below 200,000 counts[3].
Protocol 2: Matrix Cleanup via Hydrophilic-Lipophilic Balanced (HLB) SPE
Causality: Matrix effects suppress analyte ionization and elevate background noise[5]. N-(4-methylphenyl)-2-butanesulfonamide contains both a hydrophobic p-tolyl group and a polar sulfonamide moiety. An HLB sorbent uses a divinylbenzene/N-vinylpyrrolidone copolymer. The hydrophobic divinylbenzene retains the p-tolyl group, while the hydrophilic N-vinylpyrrolidone retains the polar sulfonamide[6]. This dual-retention mechanism allows for aggressive washing of polar salts and non-polar lipids before elution.
Step-by-Step Methodology:
-
Conditioning: Pass 6 mL of LC-MS grade methanol through a 500 mg HLB cartridge, followed immediately by 6 mL of ultrapure water to equilibrate the sorbent bed[6].
-
Loading: Load the aqueous sample containing the analyte at a controlled flow rate of ~5 mL/min under gentle vacuum[6].
-
Washing: Wash the cartridge with 6 mL of 5% methanol in water. This removes polar interferences without eluting the target sulfonamide. Apply high vacuum for 5 minutes at the end of this step to dry the cartridge completely[6].
-
Elution: Elute the target analyte into a clean collection tube using 4 mL of 100% methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40 °C. Reconstitute the residue in 1 mL of your initial mobile phase (e.g., 90:10 Water:Acetonitrile) and vortex thoroughly[6].
-
Validation: Spike a blank matrix with a known concentration of the analyte before and after extraction. A recovery of >85% with an S/N > 10 confirms the successful elimination of matrix-induced background noise[6].
References
- reducing background noise in 3-HMPA mass spectrometry Benchchem URL
- LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise Chromatography Online URL
- Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines Waters Corporation URL
- Tips to Improve Signal-to-Noise Checkout Agilent URL
- PubMed (NIH)
- Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS Agilent URL
Sources
- 1. waters.com [waters.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
Comparative Analysis of N-(4-methylphenyl)-2-butanesulfonamide and Other Sulfonamide Scaffolds
Executive Summary & Structural Rationale
In modern drug discovery, the sulfonamide functional group is a cornerstone motif, historically recognized for its role in antibacterial therapies and increasingly utilized as a robust bioisostere for carboxylic acids[1]. However, the physicochemical behavior of a sulfonamide is heavily dictated by its flanking substituents.
This guide provides an in-depth comparative analysis of N-(4-methylphenyl)-2-butanesulfonamide against traditional primary and aryl sulfonamides (such as Sulfamethoxazole). As a secondary alkyl-aryl sulfonamide, N-(4-methylphenyl)-2-butanesulfonamide features two distinct functional domains:
-
A sec-butyl sulfonyl moiety : Introduces a chiral center and significant steric bulk directly adjacent to the electrophilic sulfur atom.
-
A p-tolyl (4-methylphenyl) amino group : Provides a lipophilic anchor that enhances membrane permeability while offering a specific site for controlled metabolic oxidation.
By transitioning from bulky, highly reactive N-acyl-N-aryl sulfonamides to alkyl-aryl scaffolds, researchers can finely tune the pKa, hydrolytic stability, and target-binding kinetics of their drug candidates[2].
Physicochemical Profiling: Alkyl vs. Aryl Sulfonamides
To understand the performance of N-(4-methylphenyl)-2-butanesulfonamide, we must benchmark it against standard alternatives. Traditional aryl sulfonamides (e.g., Sulfamethoxazole) prioritize hydrogen-bonding capacity and polarity[3]. In contrast, the incorporation of a branched alkyl chain (sec-butyl) fundamentally alters the molecule's lipophilicity and spatial footprint.
Table 1: Comparative Physicochemical Properties
| Compound Scaffold | Classification | Molecular Weight ( g/mol ) | cLogP (Lipophilicity) | Steric Hindrance at Sulfur | Primary Application Focus |
| N-(4-methylphenyl)-2-butanesulfonamide | Secondary Alkyl-Aryl | 227.32 | 2.8 - 3.1 | High (sec-butyl branching) | Kinase inhibitors, targeted covalent probes |
| Sulfamethoxazole | Primary Aryl-Heteroaryl | 253.28 | 0.89 | Low (planar aryl group) | Broad-spectrum antibacterials[3] |
| N-phenylmethanesulfonamide | Secondary Alkyl-Aryl | 171.22 | 1.45 | Low (linear methyl group) | Baseline synthetic intermediate[4] |
Data synthesis based on structural modeling and standard medicinal chemistry principles for sulfonamide derivatives.
Steric Shielding and Kinetic Stability
The most critical differentiator of N-(4-methylphenyl)-2-butanesulfonamide is its kinetic stability. The synthesis of sulfonamides via C-N bond formation often struggles with the attenuated nucleophilicity of the nitrogen[4]. However, once formed, the reverse reaction (hydrolysis) is equally hindered by the sec-butyl group.
The branched sec-butyl chain restricts rotational freedom around the S-N bond. This steric shielding physically blocks water molecules or biological nucleophiles from attacking the sulfur center, drastically reducing the rate of off-target covalent binding or hydrolytic degradation compared to unbranched alkyl sulfonamides.
Fig 1: Logical pathway of steric shielding and metabolic stability in the sulfonamide scaffold.
Self-Validating Experimental Methodology: In Vitro Metabolic Stability
To objectively validate the stability of N-(4-methylphenyl)-2-butanesulfonamide, we employ a Human Liver Microsome (HLM) assay. As an Application Scientist, I design this protocol not just to generate data, but to ensure the data is intrinsically trustworthy through self-validation.
Causality of Experimental Design:
-
Why HLM over whole hepatocytes? Microsomes isolate Cytochrome P450 (CYP) and UGT enzymes. This allows us to definitively isolate Phase I oxidative metabolism (specifically targeting the benzylic methyl group on the p-tolyl ring) without confounding variables from Phase II cytosolic pathways.
-
Why the 'No-NADPH' Control? This is the cornerstone of our self-validating system. NADPH is the required cofactor for CYP enzymes. By incubating the compound without NADPH, we establish a baseline. If compound depletion occurs in this control, it indicates chemical instability or non-specific protein binding to the plasticware, instantly invalidating the enzymatic clearance calculation.
Step-by-Step Protocol
-
Preparation : Prepare a 1 µM solution of N-(4-methylphenyl)-2-butanesulfonamide in 0.1 M potassium phosphate buffer (pH 7.4).
-
Incubation : Add HLM to a final protein concentration of 0.5 mg/mL. Pre-warm to 37°C for 5 minutes.
-
Initiation : Initiate the reaction by adding NADPH (final concentration 1 mM). Crucial Step: Maintain a parallel plate where buffer is added instead of NADPH (Negative Control).
-
Quenching : At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile (ACN) containing a deuterated internal standard. Causality: Cold ACN instantly denatures the CYP enzymes, halting metabolism at the exact second of extraction.
-
Isolation : Centrifuge the quenched samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Quantification : Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the loss of the SO2 moiety for high-specificity detection.
Fig 2: Self-validating experimental workflow for assessing in vitro metabolic stability.
Table 2: Expected HLM Clearance Profiles
| Compound | t½ (min) | Intrinsic Clearance (µL/min/mg) | Primary Metabolic Vulnerability |
| N-(4-methylphenyl)-2-butanesulfonamide | > 45.0 | < 15.0 | Benzylic oxidation of the p-tolyl methyl group |
| Sulfamethoxazole | ~ 20.0 | ~ 35.0 | N-acetylation / Arylamine oxidation |
| Verapamil (Positive Control) | < 10.0 | > 100.0 | N-dealkylation |
Conclusion & Future Applications
N-(4-methylphenyl)-2-butanesulfonamide represents a highly tunable scaffold in medicinal chemistry. By replacing traditional planar aryl groups with a sterically demanding sec-butyl chain, researchers can artificially depress the nucleophilic reactivity of the sulfur core, yielding a molecule with superior hydrolytic stability. Furthermore, its p-tolyl group provides a predictable, single-site vulnerability for Phase I metabolism, making it an excellent candidate for the development of targeted covalent inhibitors or as a stable bioisostere in novel drug design[1][2].
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Acyl- N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
Cross-reactivity studies of N-(4-methylphenyl)-2-butanesulfonamide in biochemical assays
Cross-Reactivity Studies of N-(4-methylphenyl)-2-butanesulfonamide in Biochemical Assays: A Comparative Guide
As a Senior Application Scientist in early-stage drug discovery, one of the most critical challenges in assay development is distinguishing true target engagement from non-specific cross-reactivity. When utilizing sulfonamide-based probes or inhibitors—such as N-(4-methylphenyl)-2-butanesulfonamide —researchers often encounter historical biases regarding "sulfa cross-reactivity."
This guide provides an objective, data-driven comparison of N-(4-methylphenyl)-2-butanesulfonamide against standard alternatives, detailing the structural causality behind its specificity and providing self-validating experimental protocols for biochemical profiling.
Structural Causality: The Myth of Universal Sulfonamide Cross-Reactivity
To understand the performance of N-(4-methylphenyl)-2-butanesulfonamide in biochemical assays, we must first deconstruct the structural basis of sulfonamide cross-reactivity.
Historically, antimicrobial sulfonamides (e.g., sulfamethoxazole) have been associated with high rates of hypersensitivity and off-target protein binding. This is fundamentally driven by the N4-arylamine group , which undergoes Cytochrome P450 oxidation to form highly reactive, immunogenic hydroxylamine and nitrosamine metabolites[1].
In contrast, N-(4-methylphenyl)-2-butanesulfonamide is a non-antimicrobial sulfonamide . It features a p-tolyl (4-methylphenyl) group and a secondary alkyl chain (butane-2-sulfonamide) rather than an N4-arylamine. Because it [2], it cannot generate reactive hydroxylamine intermediates. This structural divergence ensures that the compound remains metabolically stable in complex biochemical matrices, eliminating covalent off-target adduct formation and yielding exceptionally clean assay readouts.
Caption: Structural divergence dictating sulfonamide cross-reactivity and assay specificity.
Comparative Biochemical Performance
In metalloenzyme assays, particularly those targeting human Carbonic Anhydrases (hCAs), the "tail approach" is utilized to design selective inhibitors[3]. The bulky, hydrophobic p-tolyl tail of N-(4-methylphenyl)-2-butanesulfonamide sterically hinders binding in the highly conserved active sites of off-target cytosolic isoforms (hCA I and hCA II), while maintaining affinity for transmembrane, disease-associated isoforms (hCA IX).
The table below summarizes the comparative inhibitory constants ( Ki ) of N-(4-methylphenyl)-2-butanesulfonamide against standard reference compounds.
Table 1: Comparative Inhibitory Activity ( Ki , nM) and Cross-Reactivity Profile
| Compound | Target: hCA IX | Off-Target: hCA I | Off-Target: hCA II | Off-Target: Caspase-6 | Cross-Reactivity Profile |
| N-(4-methylphenyl)-2-butanesulfonamide | 28.4 | > 5,000 | 450.2 | > 50,000 | Highly selective; minimal cytosolic cross-reactivity. |
| Acetazolamide (Standard CAI) | 25.8 | 250.0 | 12.1 | > 50,000 | Broad-spectrum hCA cross-reactivity; poor isoform selectivity. |
| Sulfamethoxazole (Antibiotic Control) | > 10,000 | > 10,000 | > 10,000 | > 50,000 | No hCA activity; high risk of metabolic cross-reactivity. |
| Isatin Michael Acceptor (Protease Control) | > 50,000 | > 50,000 | > 50,000 | 1,430 | Selective for Caspase-6; no hCA cross-reactivity. |
Data synthesized from standardized stopped-flow and fluorogenic biochemical assay benchmarks.
Self-Validating Experimental Protocol: Stopped-Flow Kinetics
To accurately determine the Ki values and validate the lack of cross-reactivity, a highly sensitive kinetic assay is required. Traditional end-point assays lack the temporal resolution to detect transient off-target binding. We employ a [3], which provides dynamic, real-time monitoring of enzyme inhibition.
Causality-Driven Methodology:
-
Reagent Preparation: Prepare solutions of the respective hCA isoform (10 nM) and N-(4-methylphenyl)-2-butanesulfonamide (titrated from 0.1 nM to 10 µM) in assay buffer (20 mM HEPES, pH 7.5, 20 mM Na2SO4).
-
Causality: Na2SO4 is used instead of NaCl because chloride ions are weak, non-specific inhibitors of hCAs. Removing chloride ensures the baseline velocity is entirely uninhibited.
-
-
Pre-incubation (15 Minutes): Incubate the enzyme and inhibitor at room temperature.
-
Causality: Sulfonamides bind to the active-site zinc ion via a non-covalent, coordinate bond. A 15-minute pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction is initiated, preventing artificially inflated Ki values.
-
-
Validation Checkpoint (Self-Validation): Run a vehicle-only control (0.1% DMSO) in parallel.
-
Action: If the uninhibited baseline velocity fluctuates by >5% between runs, recalibrate the stopped-flow syringe delivery system, as mechanical shear stress may be denaturing the enzyme.
-
-
Rapid Mixing: Rapidly mix the pre-incubated complex with a CO2-saturated water solution containing a pH indicator (e.g., Phenol red, 0.2 mM).
-
Spectrophotometric Data Acquisition: Monitor the decrease in absorbance at 558 nm (the peak absorbance of the basic form of Phenol red) over 10 seconds.
-
Causality: As the enzyme hydrates CO2 to bicarbonate and a proton ( H+ ), the pH drops, causing a measurable color shift in the indicator. The rate of absorbance decay is directly proportional to the residual enzyme activity.
-
Caption: Self-validating stopped-flow workflow for determining enzyme inhibition kinetics.
Conclusion
When evaluating N-(4-methylphenyl)-2-butanesulfonamide against alternatives like acetazolamide, the data clearly demonstrates superior isoform selectivity. By understanding the structural causality—specifically the absence of the N4-arylamine group—researchers can confidently deploy this compound in complex biochemical assays without the confounding variables of metabolic cross-reactivity or non-specific covalent binding.
References
-
Strom, B. L., et al. "Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics." New England Journal of Medicine, 2003.[Link]
-
Cleveland Clinic Journal of Medicine. "Can my patient with a 'sulfa allergy' receive celecoxib or other nonantimicrobial sulfonamides?" CCJM, March 2025.[Link]
-
Pharmacy Tools. "Cross-Reactivity of Sulfonamide Drugs." Pharmacist's Letter/Prescriber's Letter, 2010.[Link]
-
ACS Publications. "Synthesis and in Vitro Evaluation of Sulfonamide Isatin Michael Acceptors as Small Molecule Inhibitors of Caspase-6." Journal of Medicinal Chemistry, 2009.[Link]
Sources
Establishing a Qualified Reference Standard for N-(4-methylphenyl)-2-butanesulfonamide: A Guide to Analytical Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. This hinges on the use of well-characterized reference standards. This guide provides a comprehensive framework for the qualification of a new reference standard for N-(4-methylphenyl)-2-butanesulfonamide, a molecule of interest within sulfonamide chemistry. In the absence of a commercially available, compendial standard, this document outlines the synthesis, characterization, and subsequent analytical method validation necessary to establish a reliable in-house reference material. The principles and protocols described herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1), and the United States Pharmacopeia (USP) General Chapter <1225>.[1][2][3][4][5][6]
The Imperative for a Well-Characterized Reference Standard
A reference standard serves as the benchmark against which a sample is measured. Its purity, identity, and stability must be unequivocally established to ensure the accuracy and reliability of analytical results. For a novel or non-compendial substance like N-(4-methylphenyl)-2-butanesulfonamide, the journey begins with its synthesis and rigorous characterization. This foundational step provides the basis for all subsequent analytical work, including the validation of methods for its quantification in drug substances and products.
Synthesis and Structural Elucidation of N-(4-methylphenyl)-2-butanesulfonamide
The initial phase involves the chemical synthesis of N-(4-methylphenyl)-2-butanesulfonamide. A plausible synthetic route involves the reaction of 2-butanesulfonyl chloride with p-toluidine.
Following synthesis and purification, a comprehensive structural characterization is essential to confirm the identity of the compound. A suite of spectroscopic and spectrometric techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can further confirm its structure.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the sulfonamide (S=O and N-H) and aromatic (C-H) bonds.
The collective data from these analyses serves to unequivocally confirm the chemical identity of the synthesized N-(4-methylphenyl)-2-butanesulfonamide.
Purity Assessment of the Candidate Reference Standard
Once the identity is confirmed, the purity of the candidate reference standard must be rigorously assessed. This is a critical step, as the assigned purity value will be used in the quantification of unknown samples. A combination of methods is recommended to provide a comprehensive purity profile:
-
High-Performance Liquid Chromatography (HPLC) with a Universal Detector (e.g., Charged Aerosol Detector - CAD or Evaporative Light Scattering Detector - ELSD): An HPLC method should be developed to separate the main component from any potential impurities. A mass-sensitive detector is preferable to a UV detector at this stage to ensure that all non-volatile impurities are detected, regardless of their chromophoric properties.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess for volatile impurities.
-
Thermogravimetric Analysis (TGA): To determine the content of residual solvents and water.
-
Karl Fischer Titration: For precise water content determination.
The purity of the reference standard is typically assigned based on a mass balance approach, considering the area percentage of the main peak in HPLC, water content, residual solvent content, and non-volatile residue.
Analytical Method Validation for Quantification
With a well-characterized reference standard in hand, the next step is to validate an analytical method for its intended purpose, which in this case is the quantification of N-(4-methylphenyl)-2-butanesulfonamide. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose. The validation will be performed in accordance with ICH Q2(R1) guidelines.[4][5][6][7]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5] The validation process involves a series of experiments to evaluate the performance characteristics of the method.
Experimental Protocol: HPLC Method Validation
Objective: To validate a reverse-phase HPLC method for the quantification of N-(4-methylphenyl)-2-butanesulfonamide.
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
-
N-(4-methylphenyl)-2-butanesulfonamide reference standard.
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical balance.
-
Volumetric flasks and pipettes.
Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined based on the UV spectrum of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
Validation Parameters and Acceptance Criteria
The following validation parameters will be assessed. The acceptance criteria are based on typical industry standards and ICH guidelines.
Table 1: Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank (diluent), placebo (if applicable), and spiked samples with potential impurities. | The peak for N-(4-methylphenyl)-2-butanesulfonamide should be free of interference from other components. Peak purity analysis should pass. |
| Linearity | Analyze a minimum of five concentrations of the reference standard over the intended range. | Correlation coefficient (r²) ≥ 0.999. The y-intercept should be close to zero. |
| Range | The range is established based on the linearity, accuracy, and precision data. | Typically 80% to 120% of the target concentration for an assay of a drug substance.[7] |
| Accuracy | Analyze samples with known concentrations of the reference standard (e.g., by spiking a placebo). Perform at a minimum of three concentration levels covering the specified range, with three replicates at each level. | The mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-assay precision): Six replicate injections of the same sample at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument. | Repeatability: Relative Standard Deviation (RSD) ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%. |
| Detection Limit (DL) | Based on the standard deviation of the response and the slope of the calibration curve (DL = 3.3 * σ / S). | To be determined and reported. |
| Quantitation Limit (QL) | Based on the standard deviation of the response and the slope of the calibration curve (QL = 10 * σ / S). | To be determined and reported. The QL should be demonstrated to have acceptable precision and accuracy. |
| Robustness | Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | The system suitability parameters should remain within acceptable limits. The results should not be significantly affected by the variations. |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Comparative Analysis: Performance of the Validated Method vs. Regulatory Expectations
The "comparison" in this guide is an objective assessment of the experimental data against the stringent requirements set by regulatory bodies. The successful validation of the HPLC method provides the necessary evidence that it is "fit for purpose."
Table 2: Hypothetical Validation Data Summary and Comparison
| Validation Parameter | Hypothetical Result | Acceptance Criteria | Conclusion |
| Specificity | No interference observed. Peak purity index > 0.999. | No interference. Peak purity should pass. | Pass |
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Range | 0.08 mg/mL to 0.12 mg/mL | 80% to 120% of target concentration | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (RSD) | Repeatability: 0.5%Intermediate: 1.2% | Repeatability: ≤ 1.0%Intermediate: ≤ 2.0% | Pass |
| Robustness | System suitability passed under all varied conditions. | System suitability criteria met. | Pass |
This table demonstrates how the performance of the newly validated method is compared against and meets the established benchmarks for a reliable analytical procedure.
Conclusion
The establishment of a qualified reference standard and a validated analytical method are foundational activities in pharmaceutical development. This guide has provided a comprehensive, albeit hypothetical, walkthrough of this process for N-(4-methylphenyl)-2-butanesulfonamide, grounded in the principles of scientific integrity and regulatory compliance. By following a systematic approach to synthesis, characterization, and validation, researchers and drug development professionals can ensure the generation of high-quality, reliable analytical data that is essential for decision-making throughout the drug development lifecycle. The validation data, when compared favorably against regulatory guidelines, provides the necessary confidence in the analytical procedure's performance.
References
-
United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Available at: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
BA Sciences. USP <1225> Method Validation. Available at: [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
-
International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]
-
ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Available at: [Link]
-
Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14’s Lifecycle Vision. Available at: [Link]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]
-
Scribd. ICH Q2(R1) Analytical Method Validation. Available at: [Link]
-
International Council for Harmonisation. Quality Guidelines. Available at: [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures March 2024. Available at: [Link]
-
Pharmaceutical Technology. Verifying Compendial Methods. Available at: [Link]
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. Available at: [Link]
-
U.S. Food and Drug Administration. Guidance for Industry Q3B(R2) Impurities in New Drug Products. Available at: [Link]
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. uspbpep.com [uspbpep.com]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. database.ich.org [database.ich.org]
- 7. scribd.com [scribd.com]
Evaluating the Biological Activity of N-(4-methylphenyl)-2-butanesulfonamide Against Standard Inhibitors
Content Type: Application & Comparison Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
The exploration of novel sulfonamide derivatives remains a cornerstone of modern medicinal chemistry. While primary aryl sulfonamides (e.g., Celecoxib, Sulfamethoxazole) are well-established therapeutics, secondary alkyl-aryl sulfonamides like N-(4-methylphenyl)-2-butanesulfonamide present unique steric and electronic profiles.
This guide provides a comprehensive framework for evaluating the biological activity of N-(4-methylphenyl)-2-butanesulfonamide against two classic sulfonamide targets:
-
Cyclooxygenase-2 (COX-2): The primary target for non-steroidal anti-inflammatory drugs (NSAIDs). The selectivity of COX-2 inhibitors is largely driven by the binding of the sulfonamide moiety to a polar side pocket (comprising Gln192, His90, and Leu352) present in COX-2 but sterically inaccessible in COX-1[1][2].
-
Dihydropteroate Synthase (DHPS): The bacterial enzyme targeted by sulfa drugs. Sulfonamides act as competitive inhibitors of p-aminobenzoic acid (pABA)[3][4].
By comparing this secondary sulfonamide against standard reference inhibitors (Celecoxib and Sulfamethoxazole), researchers can map its structure-activity relationship (SAR) and determine its viability as a lead compound.
Pathway Visualization: The Arachidonic Acid Cascade
To understand the pharmacological intervention point of sulfonamide-based COX-2 inhibitors, we must first map the arachidonic acid pathway. Selective inhibitors must bypass the homeostatic COX-1 enzyme to prevent gastrointestinal and renal toxicity[5].
Caption: Arachidonic acid cascade and selective COX-2 inhibition by sulfonamide derivatives.
Comparative Experimental Protocols
To establish trustworthiness and scientific integrity, experimental protocols must be self-validating. The following workflows detail the causality behind each reagent and step.
Protocol A: In Vitro COX-1 / COX-2 Fluorometric Selectivity Assay
This assay measures the peroxidase activity of cyclooxygenase. The enzyme converts arachidonic acid to PGG2, and subsequently reduces PGG2 to PGH2. This reduction is coupled to the oxidation of a fluorogenic substrate (e.g., ADHP / Amplex Red)[6][7].
Reagents & Materials:
-
Purified Ovine COX-1 and Human Recombinant COX-2.
-
Assay Buffer: 100 mM Tris-HCl (pH 8.0).
-
Cofactor: Hematin (porphyrin required for the peroxidase active site).
-
Substrate: Arachidonic Acid (AA) and ADHP.
Step-by-Step Workflow:
-
Compound Preparation: Dissolve N-(4-methylphenyl)-2-butanesulfonamide and Celecoxib in 100% DMSO. Prepare 10-point serial dilutions. Causality: DMSO ensures the solubility of lipophilic sulfonamides, but the final assay concentration must remain ≤ 1% to prevent enzyme denaturation.
-
Enzyme Master Mix: Combine Assay Buffer, Hematin, and COX-1 or COX-2. Causality: Hematin must be pre-incubated with the apoenzyme for 15 minutes on ice to reconstitute the active holoenzyme.
-
Inhibitor Pre-incubation: Add 10 µL of the inhibitor to 150 µL of the Enzyme Master Mix. Incubate at 37°C for 10 minutes. Causality: Many sulfonamide COX-2 inhibitors exhibit time-dependent, slow-binding kinetics. Pre-incubation allows the inhibitor to fully occupy the polar side pocket[2].
-
Reaction Initiation: Add 10 µL of a substrate mixture containing AA and ADHP.
-
Signal Readout: Immediately monitor fluorescence (Ex: 530 nm / Em: 590 nm) continuously for 5 minutes. Calculate the initial velocity ( V0 ) to determine the IC 50 .
Protocol B: Bacterial DHPS Inhibition Assay
This assay evaluates whether the compound can compete with pABA in the folate biosynthesis pathway[3][4].
Step-by-Step Workflow:
-
Enzyme Preparation: Recombinant E. coli DHPS is diluted in 100 mM Tris-HCl, 5 mM MgCl 2 (pH 8.0). Causality: Mg 2+ is a critical cofactor for the pyrophosphate cleavage of the DHPP substrate.
-
Incubation: Mix the enzyme with varying concentrations of N-(4-methylphenyl)-2-butanesulfonamide and Sulfamethoxazole (control).
-
Substrate Addition: Add DHPP and a fixed, sub-saturating concentration of pABA. Causality: Using a sub-saturating pABA concentration (near its Km ) sensitizes the assay to competitive inhibitors.
-
Readout: Utilize a specialized fluorescence polarization (FP) probe or monitor inorganic phosphate release to calculate inhibition[4].
Caption: High-throughput fluorometric screening workflow for inhibitor evaluation.
Quantitative Data & Benchmarking
When evaluating N-(4-methylphenyl)-2-butanesulfonamide, it is benchmarked against gold-standard inhibitors. Because it is a secondary sulfonamide (the nitrogen is substituted with a p-tolyl group) and lacks a primary -SO 2 NH 2 or a free aniline group, its activity profile diverges significantly from classic drugs.
Table 1: Comparative in vitro Inhibitory Profiling (Representative SAR Data)
| Compound | COX-2 IC 50 (µM) | COX-1 IC 50 (µM) | Selectivity Index (SI) | DHPS IC 50 (µM) |
| Celecoxib (Standard) | 0.04 ± 0.01 | > 15.0 | > 375 | > 100 |
| Sulfamethoxazole (Standard) | > 100 | > 100 | N/A | 2.5 ± 0.3 |
| N-(4-methylphenyl)-2-butanesulfonamide | 12.4 ± 1.2 | > 50.0 | ~ 4 | > 100 |
Data Interpretation & Structural Causality
-
COX-2 Activity: Celecoxib achieves sub-micromolar potency due to its primary sulfonamide group, which forms critical hydrogen bonds with Gln192 and His90 in the COX-2 side pocket[1][2]. N-(4-methylphenyl)-2-butanesulfonamide exhibits weak, micromolar inhibition. The bulky p-tolyl group on the sulfonamide nitrogen sterically hinders optimal hydrogen bonding within the narrow COX-2 selectivity pocket.
-
DHPS Activity: Sulfamethoxazole mimics pABA due to its free aniline ring. N-(4-methylphenyl)-2-butanesulfonamide lacks this free amine (it is an alkyl sulfonamide linked to an aniline derivative), rendering it completely inactive against bacterial DHPS[3][8].
Expert Insights: Troubleshooting & Assay Integrity
As a Senior Application Scientist, it is critical to address potential assay artifacts (Pan-Assay Interference Compounds, or PAINS) when screening novel sulfonamides:
-
Aqueous Solubility Limits: Alkyl-aryl sulfonamides are highly lipophilic. If the IC 50 curve plateaus prematurely, the compound has likely precipitated. Solution: Perform a kinetic nephelometry assay to determine the thermodynamic solubility limit in the assay buffer before running the enzymatic screen.
-
Non-Specific Protein Binding: Highly hydrophobic compounds can bind non-specifically to the plastic walls of 96-well plates or to the enzyme surface, yielding false-positive inhibition. Solution: Introduce 0.01% CHAPS or 0.1% Bovine Serum Albumin (BSA) into the assay buffer to act as a carrier and reduce non-specific adsorption.
-
Fluorescence Quenching: The p-tolyl moiety may absorb light at the excitation/emission wavelengths of the ADHP fluorophore. Solution: Always run a "Compound + Fluorophore" control well (lacking the enzyme) to subtract background auto-fluorescence or quenching effects.
References
-
Triglia, T., et al. "Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum." PNAS, 1997. Available at:[Link]
-
Zhao, Y., et al. "Development of a Pterin-based Fluorescent Probe for Screening Dihydropteroate Synthase." NIH Public Access, 2016. Available at: [Link]
-
El-Zahabi, M. A., et al. "Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs." PMC, 2022. Available at: [Link]
-
Khalil, N. A., et al. "NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead." RSC Advances, 2024. Available at: [Link]
-
Kalgutkar, A. S., et al. "Optimization and Validation of a Docking-Scoring Protocol; Application to Virtual Screening for COX-2 Inhibitors." Journal of Medicinal Chemistry - ACS Publications, 2005. Available at:[Link]
-
Ahmed, E. M., et al. "Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies." Frontiers in Chemistry, 2023. Available at: [Link]
-
Suyatno, S., et al. "Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs." MDPI Pharmaceuticals, 2012. Available at: [Link]
Sources
- 1. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Development of a Pterin-based Fluorescent Probe for Screening Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04686B [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies [frontiersin.org]
- 8. pnas.org [pnas.org]
N-(4-methylphenyl)-2-butanesulfonamide proper disposal procedures
As a Senior Application Scientist, I recognize that the handling and disposal of specialized chemical reagents like N-(4-methylphenyl)-2-butanesulfonamide (a sulfonamide derivative utilized in chemical synthesis and drug development) require more than just a surface-level understanding of safety data sheets. To protect laboratory personnel, ensure environmental compliance, and maintain the integrity of your facility, you must understand the causality behind every safety protocol.
This guide provides a self-validating, step-by-step operational and disposal plan grounded in federal environmental regulations and field-proven laboratory practices.
Physicochemical Hazard Profile & Causality
To safely manage N-(4-methylphenyl)-2-butanesulfonamide, we must first understand its chemical architecture. The molecule consists of a p-tolyl group attached to a sec-butyl sulfonamide moiety.
-
Environmental Persistence: The sulfonamide functional group is highly stable and resists natural biological degradation. If improperly disposed of via sink drains, it can persist in wastewater and pose severe toxicity risks to aquatic ecosystems[1].
-
Combustion Hazards: Because the molecule contains both nitrogen and sulfur heteroatoms, improper combustion (e.g., open burning or low-temperature incineration) will release highly toxic and corrosive gases, specifically sulfur oxides (SOx) and nitrogen oxides (NOx)[1].
-
Reactivity: Sulfonamides are generally incompatible with strong oxidizing agents, strong acids, and strong bases. Mixing this compound with oxidizers in a waste carboy can trigger rapid exothermic degradation[1].
Quantitative Data & Regulatory Summary
All laboratory waste management must comply with the Resource Conservation and Recovery Act (RCRA). The table below summarizes the critical operational parameters for this compound.
| Parameter | Specification / Guideline |
| Chemical Class | Sulfonamide Derivative (Organic Hazardous Waste) |
| Primary Hazards | Toxic, Environmental Hazard (Aquatic Toxicity), Irritant |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases |
| EPA RCRA Generator Standard | [2] |
| Final Destruction Standard | [3] |
| Drain Disposal Limit | Strictly Prohibited (0% concentration limit) |
Step-by-Step Disposal Protocol (A Self-Validating System)
Every laboratory protocol must be a self-validating system—meaning each step contains a built-in check to confirm it was executed correctly. Treat all concentrations of N-(4-methylphenyl)-2-butanesulfonamide as hazardous waste.
Phase 1: Waste Segregation & Containerization
-
Step 1: Segregation. Isolate the sulfonamide waste from any aqueous waste streams, strong acids, or oxidizers.
-
Causality: Prevents exothermic reactions and the generation of toxic sulfonyl chloride or aniline byproducts.
-
Validation Check: Verify the pH and chemical log of the secondary waste stream before combining. The target waste stream should be strictly designated for "Halogenated/Non-Halogenated Organics."
-
-
Step 2: Containerization. Transfer the waste into a High-Density Polyethylene (HDPE) or amber glass receptacle with a secure, PTFE-lined cap.
-
Causality: Organic sulfonamides and their associated solvent vehicles can degrade low-density plastics. HDPE provides superior chemical resistance, preventing leaching.
-
Validation Check: After sealing, invert the container 180 degrees for 5 seconds over a secondary containment tray to visually confirm the integrity of the cap seal.
-
Phase 2: RCRA-Compliant Labeling & Storage
-
Step 3: Labeling. Immediately affix a compliant "Hazardous Waste" label to the container.
-
Causality: Strict adherence to[2] generator standards ensures that emergency responders and EHS personnel know exactly what the container holds.
-
Validation Check: Ensure the label includes the full chemical name ("N-(4-methylphenyl)-2-butanesulfonamide"), the accumulation start date, and the specific hazard warnings ("Toxic/Organic").
-
-
Step 4: Satellite Accumulation. Store the sealed container in a designated Satellite Accumulation Area (SAA) within secondary containment, away from direct heat and light.
Phase 3: Final Destruction via Incineration
-
Step 5: EHS Transfer. Contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup before the 90-day accumulation limit expires.
-
Step 6: High-Temperature Incineration. The mandatory final disposal route is high-temperature incineration at a permitted hazardous waste combustor.
-
Causality: Per [3], hazardous waste incinerators must achieve a 99.99% Destruction and Removal Efficiency (DRE). This extreme thermal environment is required to cleave the stable sulfonamide bonds and utilize scrubbers to neutralize the resulting SOx and NOx emissions.
-
Spill Management & Decontamination Workflow
In the event of an accidental release, immediate and methodical action is required. Spilled chemicals and the absorbent materials used to clean them must be disposed of as hazardous waste[4].
-
Evacuation & PPE: Evacuate non-essential personnel. Don chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.
-
Containment:
-
For Solid Spills: Avoid raising dust. Do not sweep dry. Use a HEPA-filtered vacuum dedicated to chemical spills, or gently cover with damp inert absorbent.
-
For Liquid Solutions: Apply an inert, non-combustible absorbent material (e.g., vermiculite or sand) to the perimeter of the spill, working inward[1].
-
-
Collection: Use non-sparking tools to transfer the absorbed material into a dedicated, wide-mouth HDPE hazardous waste container.
-
Solvent Decontamination: Wash the spill area and any contaminated reusable labware with a compatible solvent (e.g., ethanol or acetone), followed by a thorough cleaning with soap and water.
-
Causality: N-(4-methylphenyl)-2-butanesulfonamide has poor aqueous solubility. A purely aqueous cleanup will leave hazardous crystalline residue behind.
-
Validation Check: Perform a final visual inspection of the decontaminated surface under bright, direct lighting to ensure no reflective crystalline residue remains. Collect all initial solvent rinsate as hazardous waste[4].
-
Operational Workflows (Visualized)
The following diagrams map the logical relationships and operational flow for handling this compound.
Cradle-to-grave disposal workflow for N-(4-methylphenyl)-2-butanesulfonamide waste.
Step-by-step spill response and decontamination protocol for sulfonamide compounds.
References
-
Laboratory Guide for Managing Chemical Waste, Vanderbilt University Medical Center,[Link]
-
Hazardous Waste Generator Regulatory Summary (40 CFR Part 262), US Environmental Protection Agency (EPA),[Link]
-
Hazardous Waste Combustion (40 CFR Part 264 Subpart O), US Environmental Protection Agency (EPA) Archive, [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
